LH1307
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCINFJGGSQEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LH1307
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LH1307, a novel small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction. This document details the molecular interactions, cellular effects, and the experimental basis for these findings, intended for an audience with a strong background in oncology, immunology, and drug development.
Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Axis
This compound is a C2-symmetric small molecule designed to disrupt the interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells.[1][2][3] The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T cell exhaustion and allowing cancer cells to evade immune surveillance. This compound functions by binding directly to PD-L1, preventing its engagement with PD-1 and thereby restoring T cell activity against tumors.[4]
Structural studies, including NMR and X-ray co-crystallography, have revealed that this compound binds to the PD-1 binding site on PD-L1.[1][3] A key feature of its mechanism is the induction of a more symmetrically arranged PD-L1 homodimer upon binding.[1][3] This induced dimerization is a critical aspect of its inhibitory function.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key quantitative metrics reported for this compound.
| Assay Type | Parameter | Value | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 3.0 nM | [1] |
| Cell-Based Co-culture PD-1 Signaling Assay | EC50 | 79 nM | [4] |
Experimental Protocols
The following sections detail the methodologies used in the key experiments to characterize the mechanism of action of this compound.
Homogenous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the PD-1/PD-L1 interaction.[1]
Objective: To quantify the direct inhibitory effect of this compound on the binding of PD-1 to PD-L1.
Principle: The HTRF assay is a proximity-based assay that measures the interaction between two molecules. In this case, recombinant PD-1 and PD-L1 proteins are labeled with a donor and an acceptor fluorophore, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., Europium cryptate).
-
Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2).
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
A solution of tagged PD-1 and PD-L1 proteins is prepared in the assay buffer.
-
This compound is added to the protein mixture at a range of concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The fluorescence is read at two wavelengths: one for the donor and one for the acceptor emission.
-
The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the extent of the PD-1/PD-L1 interaction.
-
-
Data Analysis:
-
The HTRF signal is plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PD-1/PD-L1 interaction.
-
Cell-Based Co-culture PD-1 Signaling Assay
This cell-based assay was utilized to evaluate the potency of this compound in a more physiologically relevant context by measuring the inhibition of PD-1 signaling in co-cultured cells.[1]
Objective: To determine the half-maximal effective concentration (EC50) of this compound in restoring T cell signaling that is suppressed by the PD-1/PD-L1 interaction.
Principle: This assay typically uses two cell lines: an effector T cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-responsive promoter (e.g., NFAT), and an antigen-presenting cell (APC) line engineered to express PD-L1 and a T cell receptor (TCR) ligand. When the two cell types are co-cultured, the TCR is activated, but the simultaneous engagement of PD-1 by PD-L1 inhibits the signaling cascade, leading to a low reporter signal. An inhibitor of the PD-1/PD-L1 interaction will block this inhibitory signal and restore the reporter gene expression.
Protocol:
-
Cell Lines:
-
PD-1-expressing Jurkat T cells with an NFAT-luciferase reporter.
-
CHO or a similar cell line expressing a TCR ligand and human PD-L1.
-
-
Procedure:
-
The PD-L1-expressing APCs are seeded in a multi-well plate.
-
The PD-1-expressing Jurkat T cells are added to the wells.
-
This compound is added to the co-culture at various concentrations.
-
The cells are incubated for a sufficient period to allow for cell-cell interaction and signaling to occur (typically 6-24 hours).
-
A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is plotted against the logarithm of the this compound concentration.
-
A dose-response curve is fitted to the data to calculate the EC50 value, representing the concentration of this compound that produces 50% of the maximal restoration of T cell signaling.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: PD-1/PD-L1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Homogenous Time-Resolved Fluorescence (HTRF) assay.
Caption: Experimental workflow for the cell-based co-culture PD-1 signaling assay.
References
- 1. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Biophysical Properties of LH1307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LH1307 is a potent, C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. This document provides a comprehensive overview of the biophysical properties of this compound, including its inhibitory activity, mechanism of action, and structural interactions with its target, PD-L1. Detailed experimental protocols for key assays are provided, and the relevant signaling pathways and experimental workflows are visualized.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and anergy. This compound has emerged as a significant tool for studying the blockade of this pathway due to its potent inhibitory activity and unique C2-symmetric structure. This guide summarizes the key biophysical characteristics of this compound, providing a valuable resource for researchers in immuno-oncology and drug development.
Quantitative Biophysical Data
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 3.0 nM | Homogenous Time-Resolved Fluorescence (HTRF) Assay | [1][2] |
| EC50 | 79 nM | Cell-Based PD-1/PD-L1 Blockade Bioassay | [2] |
| EC50 | 763 nM | PD-1/PD-L1 Blockade Bioassay (Jurkat/CHO co-culture) | [2] |
| Potency Fold-Increase | 2.8-fold | Cell-Based PD-1/PD-L1 Blockade Bioassay (vs. asymmetric counterpart 1b) | [2] |
Mechanism of Action
This compound functions by directly binding to PD-L1 and disrupting its interaction with PD-1. Structural studies have revealed that this compound binds to the PD-1 binding site on PD-L1. A key feature of its mechanism is the induction of a more symmetrically arranged PD-L1 homodimer compared to previously reported inhibitors[1][2]. This induced dimerization is thought to contribute to its potent inhibitory activity.
Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant human PD-1-His protein
-
Recombinant human PD-L1-Fc protein
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions.
-
Add a pre-mixed solution of human PD-1-His and anti-His-Europium Cryptate to each well.
-
Add a pre-mixed solution of human PD-L1-Fc and anti-Fc-d2 to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the this compound concentration to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.
Materials:
-
PD-1 effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-driven luciferase reporter)
-
PD-L1 target cells (e.g., CHO-K1 cells engineered to express human PD-L1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
White, flat-bottom 96-well assay plates
-
Luciferase substrate
Procedure:
-
Seed the PD-L1 target cells in a 96-well plate and incubate overnight.
-
The next day, add serial dilutions of this compound to the wells.
-
Add the PD-1 effector cells to the wells to initiate co-culture.
-
Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.
-
After incubation, add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the this compound concentration to determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for key this compound biophysical assays.
Structural Studies
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the interaction between this compound and PD-L1 in solution. These studies provide insights into the binding mode and the conformational changes induced in PD-L1 upon inhibitor binding.
X-ray Crystallography
The co-crystal structure of this compound in complex with the PD-L1 dimer has been solved, providing a high-resolution view of the binding interactions. The structure confirms that this compound binds in the hydrophobic pocket of PD-L1, at the interface of the PD-L1 dimer. The Protein Data Bank (PDB) accession code for the co-crystal structure of this compound (referred to as compound 2b in the publication) with PD-L1 is 6RPG [1].
Conclusion
This compound is a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction with potent activity in both biochemical and cell-based assays. Its C2-symmetric design and its ability to induce a symmetric PD-L1 dimer provide a valuable tool for probing the structural and functional aspects of the PD-1/PD-L1 immune checkpoint. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other small molecule inhibitors of this critical cancer immunotherapy target.
References
The Therapeutic Potential of LH1307: A Technical Guide to a Novel C2-Symmetric PD-1/PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LH1307, a potent, C2-symmetric small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. By disrupting this critical immune checkpoint pathway, this compound holds significant promise as a next-generation cancer immunotherapeutic agent. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules
The PD-1/PD-L1 immune checkpoint is a pivotal pathway that regulates T-cell activation and is frequently exploited by tumor cells to evade immune surveillance.[1][2] Monoclonal antibodies targeting this axis have demonstrated remarkable clinical success. However, small molecule inhibitors like this compound offer potential advantages, including oral bioavailability, better tissue penetration, and potentially more manageable immune-related adverse events.[1][3] this compound emerges from a class of biphenyl-based compounds designed to potently and specifically disrupt the PD-1/PD-L1 interaction.
Mechanism of Action of this compound
This compound is a C2-symmetric molecule, a design feature that enhances its functionality compared to asymmetric analogues.[4] Its primary mechanism of action involves binding directly to PD-L1. This binding event induces the dimerization of two PD-L1 proteins.[1][2]
Structural studies, including NMR and X-ray co-crystallography, reveal that this compound and similar symmetric molecules induce a more symmetrically arranged PD-L1 dimer than previously reported asymmetric inhibitors.[4][5] The polar 2-(acetamido) ethylamine (B1201723) groups of this compound extend out of the hydrophobic cleft of PD-L1 and occupy a solvent-exposed region, which further enhances binding to the two PD-L1 monomers through hydrogen bonds and electrostatic interactions.[3][4][5] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the downstream signaling that leads to T-cell exhaustion and restoring the anti-tumor immune response.
Quantitative Data: Potency and Activity
This compound has demonstrated high potency in various preclinical assays. The following table summarizes the key quantitative data reported for this compound and its related analogue, LH1306.
| Compound | Assay Type | Endpoint | Value (nM) | Reference(s) |
| This compound | HTRF (Biochemical) | IC₅₀ | 3.0 | [1][2][6][7] |
| This compound | PD-1/PD-L1 Protein Interaction (Biochemical) | IC₅₀ | 3.0 µM | [8] |
| This compound | PathHunter Cell-Based PD-1 (SHP-1) Signaling | EC₅₀ | 79 | [4] |
| This compound | Jurkat T-cell Luciferase Reporter | EC₅₀ | 760 | [4] |
| LH1306 | HTRF (Biochemical) | IC₅₀ | 25 | [1][2][4][6][7] |
| LH1306 | PathHunter Cell-Based PD-1 (SHP-1) Signaling | EC₅₀ | 334 | [4] |
| LH1306 | Jurkat T-cell Luciferase Reporter | EC₅₀ | 4200 | [4] |
Note: The significant difference in the reported biochemical IC₅₀ (3.0 nM vs 3.0 µM) may be due to different experimental conditions or assay formats. The 3.0 nM value is more frequently cited in recent literature.
Experimental Protocols
Detailed characterization of this compound relies on a suite of biochemical and cell-based assays. The methodologies for these key experiments are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by an inhibitor.
-
Principle: The assay uses recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When PD-1 and PD-L1 interact, the fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor like this compound prevents this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant human PD-L1 protein is incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.
-
Recombinant human PD-1 protein is added to the mixture.
-
The plate is incubated to allow for protein-protein interaction and inhibitor binding to reach equilibrium.
-
HTRF signals are read on a compatible plate reader, measuring emission at two different wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based PD-1/PD-L1 Signaling Assays
These assays measure the functional effect of the inhibitor on PD-1 signaling within a cellular context.
-
A) SHP-1 Signaling Assay (e.g., PathHunter)
-
Principle: This assay utilizes an engineered cell line co-expressing PD-1 and PD-L1. The intracellular domain of PD-1 is fused to an enzyme fragment, while SHP-1 (a downstream phosphatase) is fused to the complementary enzyme fragment. Engagement of PD-1 by PD-L1 recruits SHP-1, causing the enzyme fragments to complement and generate a chemiluminescent signal. An inhibitor blocks the PD-1/PD-L1 interaction, preventing SHP-1 recruitment and reducing the signal.[4]
-
Methodology:
-
The engineered cells are plated and incubated.
-
Test compounds (e.g., this compound) at various concentrations are added to the cells.
-
The cells are incubated to allow for compound activity.
-
A detection reagent containing the enzyme substrate is added.
-
The plate is incubated to allow for signal development.
-
Chemiluminescence is measured using a luminometer. The EC₅₀ value is determined by plotting the signal against the compound concentration.
-
-
-
B) NFAT Reporter Assay (Jurkat T-cell model)
-
Principle: This co-culture assay uses two cell types: Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element, and an antigen-presenting cell line (e.g., CHO) engineered to express PD-L1 and a T-cell receptor (TCR) activator. When the cells are co-cultured, PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. This compound blocks this inhibition, restoring TCR signaling and increasing luciferase activity.[4][9]
-
Methodology:
-
PD-L1 expressing antigen-presenting cells are seeded in a plate.
-
Varying concentrations of the test compound are added.
-
PD-1 expressing Jurkat T-cells are added to initiate the co-culture.
-
The co-culture is incubated for several hours (e.g., 6 hours) to allow for T-cell activation and reporter gene expression.
-
A luciferase substrate is added to the cells.
-
Luminescence is measured, and the EC₅₀ is calculated.
-
-
Conclusion and Future Directions
This compound is a highly potent, C2-symmetric small molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of inducing a symmetric PD-L1 dimer represents a validated strategy for disrupting this key immune checkpoint. The robust in vitro and cell-based activity of this compound underscores its therapeutic potential. Further preclinical development, including in vivo efficacy studies in syngeneic tumor models and comprehensive pharmacokinetic and toxicological profiling, will be critical to advancing this compound toward clinical investigation as a novel cancer immunotherapy.
References
- 1. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for LH1307 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1307 is a potent, C2-symmetric small molecule inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, with a reported half-maximal inhibitory concentration (IC50) of 3.0 μM.[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, this compound can restore the anti-tumor activity of T cells, making it a valuable tool for cancer research and immunotherapy development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects. The protocols cover cell viability assays and Western blotting to assess the downstream effects of PD-1/PD-L1 blockade.
Mechanism of Action
This compound functions by disrupting the binding of the PD-1 receptor, expressed on activated T cells, to its ligand, PD-L1, which is often upregulated on the surface of cancer cells. This interaction typically sends an inhibitory signal to the T cell, leading to its exhaustion and rendering it unable to eliminate the cancer cell. By inhibiting this interaction, this compound effectively removes this "brake" on the T cell-mediated immune response, allowing for the recognition and killing of tumor cells.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | PD-1/PD-L1 Interaction | [1] |
| IC50 | 3.0 μM | [1] |
| Molecular Weight | 634.7 g/mol | N/A |
| Formulation | Soluble in DMSO | N/A |
Table 2: Example Cell Viability Data (Hypothetical)
| Cell Line | Treatment | Concentration (μM) | Viability (%) |
| MC-38 (PD-L1+) + OT-I T cells | Vehicle (DMSO) | 0 | 100 |
| MC-38 (PD-L1+) + OT-I T cells | This compound | 1 | 85 |
| MC-38 (PD-L1+) + OT-I T cells | This compound | 3 | 62 |
| MC-38 (PD-L1+) + OT-I T cells | This compound | 10 | 45 |
| MC-38 (PD-L1-) + OT-I T cells | This compound | 10 | 98 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Co-culture of Cancer Cells and T cells)
This protocol outlines the use of a resazurin-based assay (e.g., alamarBlue™) to assess the impact of this compound on the viability of cancer cells when co-cultured with T cells.[2][3] The principle of this assay is the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.[3]
Materials:
-
PD-L1 expressing cancer cell line (e.g., MC-38)
-
T cells reactive to the cancer cell line (e.g., OT-I T cells for MC-38 expressing ovalbumin)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)[2]
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare 2X concentrated solutions.
-
On the following day, carefully remove the medium from the wells.
-
Add 50 µL of fresh medium to each well.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
-
T cell Co-culture:
-
Add activated T cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1). The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the co-culture plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Calculate the percentage of viability relative to the vehicle-treated control wells.
-
Protocol 2: Western Blotting for Downstream Signaling
This protocol is for assessing the protein levels of downstream effectors of T cell activation (e.g., Granzyme B, Perforin) or markers of T cell exhaustion (e.g., TIM-3, LAG-3) following this compound treatment in a co-culture system.
Materials:
-
Co-cultured cells treated with this compound as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2X).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Granzyme B, anti-Perforin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD camera-based imager).[4]
Procedure:
-
Cell Lysis:
-
After the desired incubation period, collect the cells from the co-culture.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to a loading control like β-actin.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. nacalai.com [nacalai.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Administration of LH1307
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo dosage and administration data for LH1307 are not publicly available. The following application notes and protocols are based on the known characteristics of this compound as a small molecule PD-1/PD-L1 inhibitor and established methodologies for similar compounds in preclinical cancer immunotherapy research. Researchers should perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal models and tumor types.
Introduction to this compound
This compound is a C2-symmetric small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the host immune system. By disrupting the PD-1/PD-L1 interaction, this compound is designed to restore anti-tumor immunity. Small molecule inhibitors like this compound offer potential advantages over monoclonal antibody therapies, including oral bioavailability and better tumor penetration.
Mechanism of Action: this compound functions by binding to PD-L1, which induces its dimerization and subsequent internalization. This prevents PD-L1 from interacting with the PD-1 receptor on T-cells, thereby reactivating the T-cell-mediated immune response against tumor cells.
Quantitative Data Summary
As specific in vivo data for this compound is not available, the following table summarizes representative data for other small molecule PD-1/PD-L1 inhibitors to provide a comparative context for experimental design.
| Compound Class | Representative Dosage | Route of Administration | Mouse Model | Tumor Cell Line | Efficacy Summary (Tumor Growth Inhibition - TGI) |
| Biphenyl Derivatives | 10-50 mg/kg | Oral (p.o.), once or twice daily | Syngeneic (e.g., C57BL/6) | MC38 (colon) | 30-60% TGI |
| 25-100 mg/kg | Intraperitoneal (i.p.), once daily | Syngeneic (e.g., BALB/c) | CT26 (colon) | 40-70% TGI | |
| Non-Biphenyl Heterocycles | 5-30 mg/kg | Oral (p.o.), once daily | Humanized PD-L1 mice | MC38-hPD-L1 | 35-65% TGI |
| 20-80 mg/kg | Intraperitoneal (i.p.), once daily | Syngeneic (e.g., C57BL/6) | B16-F10 (melanoma) | 25-50% TGI |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for in vivo efficacy studies.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The appropriate formulation for this compound will depend on its physicochemical properties. As a starting point, consider the following common vehicles for small molecule inhibitors.
For Oral Gavage (p.o.):
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water.
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving Tween 80 in a portion of the sterile water.
-
Slowly add methylcellulose while stirring to create a uniform suspension.
-
Add the remaining water to reach the final volume.
-
Add the weighed this compound to the vehicle and vortex or sonicate until a fine, homogenous suspension is achieved.
-
Prepare fresh daily before administration.
-
For Intraperitoneal Injection (i.p.):
-
Vehicle: A solution of Dimethyl Sulfoxide (DMSO) diluted with saline or a mixture of Polyethylene Glycol 300 (PEG300) and saline.
-
Protocol (DMSO/Saline):
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Slowly add sterile saline while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is below 10% to minimize toxicity.
-
-
Protocol (PEG300/Saline):
-
Dissolve this compound in PEG300.
-
Add sterile saline to the desired final volume. A common ratio is 40% PEG300, 60% saline.
-
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of this compound. Syngeneic models are crucial as they utilize immunocompetent mice, which are essential for studying immunotherapies.[1][2][3][4][5]
1. Animal Model and Cell Line:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.[6]
-
Cell Lines: Use syngeneic tumor cell lines such as MC38 (colon carcinoma, for C57BL/6) or CT26 (colon carcinoma, for BALB/c).[1][2]
2. Tumor Cell Implantation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).[6]
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[6]
3. Treatment Administration:
-
Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[6]
-
Administer the formulated this compound or vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or i.p. injection).[6]
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.[6]
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[6]
5. Data Analysis:
-
At the endpoint, euthanize the mice and excise the tumors for weighing.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Pharmacodynamic Analysis
To assess the biological effects of this compound on the tumor microenvironment, perform the following analyses on excised tumors.
1. Sample Collection:
-
At the study endpoint, excise tumors from euthanized mice.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Process the remainder of the tumor into a single-cell suspension for flow cytometry.[6]
2. Immunohistochemistry (IHC):
-
Embed the formalin-fixed tumor tissue in paraffin (B1166041) and cut into sections.
-
Perform antigen retrieval followed by incubation with primary antibodies against immune cell markers such as CD8 (cytotoxic T-cells) and FoxP3 (regulatory T-cells).
-
Use a suitable secondary antibody and detection system to visualize the stained cells.
-
Quantify the infiltration of different immune cell populations within the tumor.
3. Flow Cytometry:
-
Prepare a single-cell suspension from the tumor tissue by mechanical dissociation and enzymatic digestion.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1) and intracellular markers (e.g., Granzyme B, IFN-γ) to characterize the activation state of immune cells.
-
Analyze the stained cells using a flow cytometer to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.
References
Application Notes and Protocols for Measuring LH1307 Binding Affinity to PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1307 is a C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By binding to PD-L1, this compound prevents its interaction with PD-1 on T-cells, thereby restoring T-cell activity against tumor cells. Accurate and robust measurement of the binding affinity of this compound and other small molecules to PD-L1 is crucial for their development as therapeutic agents.
These application notes provide detailed protocols for several key biophysical and biochemical techniques used to quantify the binding affinity of small molecules like this compound to the PD-1/PD-L1 complex. The described methods include Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC).
PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells initiates a signaling cascade that suppresses T-cell function, leading to immune evasion. Small molecule inhibitors, such as this compound, can disrupt this interaction by binding to PD-L1, preventing its engagement with PD-1 and thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Figure 1: PD-1/PD-L1 signaling pathway and mechanism of this compound action.
Quantitative Data Summary
The binding affinities of this compound and other representative small molecule inhibitors of the PD-1/PD-L1 interaction, as determined by various techniques, are summarized below.
| Compound | Technique | Parameter | Value | Reference |
| This compound | HTRF | IC50 | 3.0 nM | [1] |
| BMS-1166 | HTRF | IC50 | 1.4 nM | [2] |
| BMS-202 | SPR | KD | 320 nM | [3] |
| Anidulafungin | BLI | KD | 76.9 µM | [4] |
| hPD-1/hPD-L1-eGFP | MST | Kd | 7.2 µM | [3][5] |
Experimental Protocols
This section provides detailed protocols for the key techniques used to measure the binding affinity of this compound to PD-L1.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. In the context of the PD-1/PD-L1 interaction, one protein is labeled with a donor (e.g., Europium cryptate) and the other with an acceptor (e.g., d2 or APC). When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A small molecule inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value for this compound was determined using this method.[1]
Figure 2: HTRF experimental workflow for measuring this compound binding affinity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: PBS (pH 7.4) with 0.05% Tween-20 and 0.1% BSA.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be 1%.
-
Dilute recombinant human PD-1 protein (with an Fc tag) and PD-L1 protein (with a His-tag) in the assay buffer.
-
Prepare the HTRF detection reagents: Europium cryptate-labeled anti-human IgG (donor) and Allophycocyanin (APC)-labeled anti-His antibody (acceptor) in the detection buffer provided by the manufacturer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound or DMSO (as a control) to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the PD-1 protein solution to each well.
-
Add 5 µL of the PD-L1 protein solution to each well. The final concentrations in the assay are typically around 3 nM for PD-1 and 10 nM for PD-L1.
-
Centrifuge the plate briefly and incubate for 40 minutes at 25°C to allow the inhibitor to bind to PD-L1.
-
Add 5 µL of the pre-mixed HTRF detection reagents to each well. Final concentrations are typically around 1 nM for the Europium-labeled antibody and 20 nM for the APC-labeled antibody.
-
Centrifuge the plate briefly and incubate for 60 minutes at 25°C in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
Figure 3: SPR experimental workflow for kinetic analysis of this compound binding.
Protocol:
-
Reagent Preparation:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Analyte: Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series in running buffer. The final DMSO concentration should be kept low and constant across all samples (e.g., < 5%).
-
Ligand: Recombinant human PD-1 protein.
-
-
Immobilization of PD-1:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the PD-1 protein (e.g., at 40 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the injection of PD-1 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Inject the different concentrations of this compound over both the PD-1 immobilized surface and the reference surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch to flowing only running buffer over the surfaces for a defined period (e.g., 300 seconds) to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 50 mM NaOH) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which can be measured in real-time to determine binding kinetics and affinity.
Figure 4: BLI experimental workflow for measuring this compound binding affinity.
Protocol:
-
Reagent and Biosensor Preparation:
-
Assay Buffer: PBS with 0.1% BSA and 0.02% Tween-20.
-
Ligand: Biotinylate recombinant human PD-L1 protein.
-
Analyte: Prepare a serial dilution of this compound in the assay buffer.
-
Hydrate Streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.
-
-
Assay Procedure:
-
Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing assay buffer for 60 seconds.
-
Loading: Immobilize the biotinylated PD-L1 onto the SA biosensors by dipping them into wells containing the protein solution (e.g., 10 µg/mL) for a defined time until a stable signal is reached.
-
Baseline 2: Establish a new baseline in assay buffer for 60 seconds.
-
Association: Transfer the biosensors to wells containing the different concentrations of this compound and measure the association for a defined period (e.g., 120-300 seconds).
-
Dissociation: Move the biosensors to wells containing only assay buffer and measure the dissociation for a defined period (e.g., 300-600 seconds).
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with no immobilized ligand or a reference analyte that does not bind.
-
Align the curves to the baseline and dissociation steps.
-
Fit the processed data to a suitable binding model (e.g., 1:1) using the instrument's analysis software to determine ka, kd, and KD.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be quantified to determine binding affinity.
Figure 5: MST experimental workflow for determining binding affinity.
Protocol:
-
Reagent Preparation:
-
Labeling: Label recombinant human PD-L1 with a suitable fluorescent dye (e.g., NT-647) according to the manufacturer's instructions.
-
Assay Buffer: PBS-T (PBS with 0.05% Tween-20).
-
Prepare a 16-point serial dilution of this compound in the assay buffer.
-
Prepare a solution of the labeled PD-L1 at twice the final desired concentration.
-
-
Sample Preparation:
-
Mix the this compound serial dilutions 1:1 with the labeled PD-L1 solution. The final concentration of labeled PD-L1 should be constant (e.g., 35 nM) in all samples.
-
Incubate the samples for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
Perform the MST experiment at a constant temperature (e.g., 25°C) and with a defined MST power (e.g., 40%).
-
-
Data Analysis:
-
Analyze the change in the normalized fluorescence (Fnorm) as a function of the this compound concentration.
-
Plot the change in Fnorm against the logarithm of the this compound concentration.
-
Fit the resulting binding curve using the appropriate binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Figure 6: ITC experimental workflow for thermodynamic characterization.
Protocol:
-
Sample Preparation:
-
Dialyze the recombinant human PD-L1 protein extensively against the desired assay buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match. Any residual DMSO should be at a very low and identical concentration in both the protein and ligand solutions.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the PD-L1 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the concentration of the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the sample cell, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change associated with that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Conclusion
The choice of technique for measuring the binding affinity of this compound to PD-L1 will depend on the specific requirements of the study, such as the need for high-throughput screening, kinetic information, or a full thermodynamic profile. The protocols provided here offer a comprehensive guide for researchers to accurately and reliably characterize the binding of this compound and other small molecule inhibitors to the PD-1/PD-L1 immune checkpoint, a critical step in the development of novel cancer immunotherapies.
References
- 1. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [en.bio-protocol.org]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 5. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LH1307 in Combination with Chemotherapy
For Research Use Only.
Introduction
LH1307 is a C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, with a reported half-maximal inhibitory concentration (IC50) of 3.0 μM.[1] By disrupting the PD-1/PD-L1 axis, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy. The combination of immune checkpoint inhibitors with traditional cytotoxic chemotherapy has emerged as a potent strategy to enhance anti-tumor responses and overcome resistance.[2][3] Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells, thereby synergizing with the action of PD-1/PD-L1 blockade.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents. The protocols outlined below are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of this combination therapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapeutic Agents (Hypothetical Data)
| Cell Line | Treatment | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | > 50 |
| Cisplatin | 8.5 | |
| This compound + Cisplatin (1:1 ratio) | 3.2 | |
| MCF-7 (Breast Carcinoma) | This compound | > 50 |
| Doxorubicin | 1.2 | |
| This compound + Doxorubicin (1:1 ratio) | 0.4 | |
| HCT116 (Colon Carcinoma) | This compound | > 50 |
| Oxaliplatin | 5.7 | |
| This compound + Oxaliplatin (1:1 ratio) | 2.1 |
Table 2: Apoptosis Induction by this compound and Chemotherapy Combination (Hypothetical Data)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| A549 | Control | 5.2 |
| This compound (10 µM) | 6.8 | |
| Cisplatin (5 µM) | 25.4 | |
| This compound (10 µM) + Cisplatin (5 µM) | 48.9 | |
| MCF-7 | Control | 4.1 |
| This compound (10 µM) | 5.5 | |
| Doxorubicin (0.5 µM) | 30.1 | |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 55.7 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 210 | - |
| This compound (20 mg/kg) | 1350 ± 180 | 10 |
| Paclitaxel (10 mg/kg) | 750 ± 150 | 50 |
| This compound (20 mg/kg) + Paclitaxel (10 mg/kg) | 300 ± 90 | 80 |
Signaling Pathways and Experimental Workflows
Caption: Synergistic anti-tumor mechanism of this compound and chemotherapy.
Caption: Experimental workflow for evaluating this compound and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using the Chou-Talalay method to assess synergy.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and the PD-1/PD-L1 pathway.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6][7]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and chemotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8][9]
Disclaimer
These application notes and protocols are provided as a general guide. Researchers should optimize the experimental conditions for their specific cell lines, reagents, and equipment. All research involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with PD-1 or PD-L1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of LH1307 in High-Throughput Screening for PD-1/PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1307 is a C2-symmetric small molecule inhibitor that effectively targets the protein-protein interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity against cancer cells, making it a promising candidate for cancer immunotherapy development. High-throughput screening (HTS) methodologies are essential for the rapid and efficient identification and characterization of such small molecule inhibitors from large compound libraries. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
Mechanism of Action
This compound functions by disrupting the binding of PD-1, expressed on activated T cells, to PD-L1, which can be overexpressed on tumor cells. This blockade abrogates the inhibitory signal that would otherwise suppress T-cell proliferation, cytokine release, and cytotoxic activity. The known half-maximal inhibitory concentration (IC50) for this compound in disrupting the PD-1/PD-L1 interaction is approximately 3.0 μM.
Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a crucial role in immune regulation. The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses the T cell's anti-tumor functions.
References
Application Notes and Protocols for Assessing LH1307 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1307 is a small molecule inhibitor targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] By blocking this interaction, this compound has the potential to restore anti-tumor T-cell activity.[2] Assessing the cytotoxic effects of this compound is a crucial step in its preclinical evaluation. These application notes provide a comprehensive guide with detailed protocols for evaluating the in vitro cytotoxicity of this compound, including the assessment of cell viability, induction of apoptosis, and effects on the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from a series of experiments assessing the cytotoxicity of this compound on a co-culture of CHOK1 cells stably expressing human PD-L1 and Jurkat T cells expressing human PD-1. This data is for illustrative purposes to demonstrate the application of the described protocols.
Table 1: Cell Viability as Determined by XTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{3.0} |
| 0.1 | 85.2 ± 5.1 | |
| 1.0 | 65.7 ± 3.8 | |
| 3.0 | 49.8 ± 4.2 | |
| 10.0 | 25.1 ± 3.1 | |
| 30.0 | 10.3 ± 2.5 |
Table 2: Apoptosis Analysis by Annexin V & Propidium Iodide Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 3.0 | 48.5 ± 3.1 | 35.2 ± 2.5 | 14.1 ± 1.9 | 2.2 ± 0.7 |
| 10.0 | 22.3 ± 2.8 | 55.8 ± 3.4 | 19.5 ± 2.1 | 2.4 ± 0.6 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 60.5 ± 3.7 | 25.1 ± 2.1 | 14.4 ± 1.8 |
| 3.0 | 75.2 ± 4.1 | 15.3 ± 1.9 | 9.5 ± 1.5 |
| 10.0 | 82.1 ± 4.5 | 8.7 ± 1.3 | 9.2 ± 1.6 |
Experimental Protocols
Cell Viability Assessment: XTT Assay
This protocol describes the use of the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay to measure the metabolic activity of cells as an indicator of viability.[4][5][6]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Co-culture of CHOK1-PD-L1 and Jurkat-PD-1 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the co-culture of CHOK1-PD-L1 and Jurkat-PD-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (e.g., for one 96-well plate, mix 0.1 mL of electron coupling reagent with 5 mL of XTT labeling reagent).[4]
-
Assay: Add 50 µL of the XTT labeling mixture to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[7]
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.[4]
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide Staining
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]
Materials:
-
This compound stock solution
-
Co-culture of CHOK1-PD-L1 and Jurkat-PD-1 cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the co-culture cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization (if adherent) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use the flow cytometry software to gate the cell populations:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[11][12][13]
Materials:
-
This compound stock solution
-
Co-culture of CHOK1-PD-L1 and Jurkat-PD-1 cells
-
6-well cell culture plates
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the co-culture cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[12][14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the samples by flow cytometry. Use a low flow rate to obtain better resolution of the DNA content peaks.
-
Data Analysis: Use the flow cytometry software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Studying T-Cell Activation with LH1307
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response and a critical area of study in immunology and oncology. A key regulator of this process is the Programmed Cell Death Protein 1 (PD-1) pathway. The interaction between PD-1 on T-cells and its ligand, PD-L1, on antigen-presenting cells or tumor cells, transmits an inhibitory signal that dampens T-cell effector functions.[1][2] This immune checkpoint is often exploited by tumors to evade immune surveillance.[1]
LH1307 is a potent, C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction.[3][4] By blocking this interaction, this compound can restore T-cell activity, making it a valuable tool for studying the dynamics of T-cell activation and for the development of novel immunotherapies. These application notes provide detailed protocols for utilizing this compound to investigate its effects on T-cell activation, proliferation, and cytokine production.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 3.0 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [4] |
| Potency vs. Reference | 2.8-fold more potent | Cell-Based Coculture PD-1 Signaling Assay | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Assay Type | Source |
| Jurkat | GI50 | 11.8 µM | XTT Assay (24 hrs) | [3] |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
The binding of PD-L1 to the PD-1 receptor on activated T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1.[5][6] This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as Lck, ZAP70, and components of the PI3K/Akt pathway.[1][5][7][8] This ultimately suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5] this compound, by physically blocking the PD-1/PD-L1 interaction, prevents this inhibitory cascade and restores T-cell effector functions.[4]
Caption: PD-1/PD-L1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing T-Cell Activation
A general workflow to assess the effect of this compound on T-cell activation involves co-culturing T-cells with target cells (e.g., PD-L1 expressing tumor cells), stimulating T-cell activation, and then measuring various endpoints such as proliferation, cytokine release, and expression of activation markers.
References
- 1. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1/PD-1 Co-Stimulation, a Brake for T cell Activation and a T cell Differentiation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PD-1 Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mathematical modeling identifies Lck as a potential mediator for PD-1 induced inhibition of early TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving LH1307 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the solubility of LH1307 for in vivo studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, with an IC50 of 3.0 μM.[1][2] It is being investigated for its potential in cancer immunotherapy.[1][2] Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₅₈N₈O₆ | [3] |
| Molecular Weight | 915.09 g/mol | [3] |
| Appearance | White to beige powder | [3] |
| Solubility (DMSO) | 2 mg/mL | [3] |
| Mechanism of Action | Induces PD-L1 homodimer formation, blocking the PD-1/PD-L1 interaction.[3] |
Q2: I am having trouble dissolving this compound for my in vivo experiments. Why is it poorly soluble?
Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[4][5] The large, complex, and symmetric structure of this compound can contribute to strong intermolecular forces in its solid state, making it difficult for water molecules to solvate it effectively.
Q3: What are the common strategies to improve the in vivo solubility and bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of lipophilic drugs for in vivo studies.[4][6][7][8][9][10][11] These can be broadly categorized as:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water to increase solubility.
-
Surfactant-based Formulations: Utilizing surfactants to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within cyclodextrin cavities to form a more water-soluble complex.
-
Lipid-based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based vehicle, which can form emulsions or self-emulsifying systems in the gastrointestinal tract.[4][6][8]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension to improve the dissolution rate.[5][6][11]
The choice of strategy depends on the specific physicochemical properties of the compound, the desired route of administration, and the experimental model.
Troubleshooting Guide
If you are encountering issues with this compound solubility, the following workflow can help you select an appropriate formulation strategy.
Caption: Troubleshooting workflow for this compound formulation.
Experimental Protocols
Below are detailed example protocols for preparing this compound formulations. Note: These are starting points and may require optimization for your specific experimental needs.
Protocol 1: Co-solvent Formulation
This protocol is suitable for initial in vivo screening where a lower dose is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO to dissolve this compound completely. A common starting ratio is 10% of the final volume.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Add PEG300 to the solution. A common ratio is 30-40% of the final volume.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Slowly add saline or PBS dropwise while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for administration.
Protocol 2: Cyclodextrin-based Formulation
This method can improve the aqueous solubility of this compound by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
This approach is suitable for oral administration and can significantly enhance bioavailability.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG)
-
Surfactant (e.g., Cremophor® EL or Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Water bath
Procedure:
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial based on pre-determined ratios (see table below for examples).
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the weighed this compound to the mixture and vortex or stir until completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
Quantitative Data on Formulation Strategies
The following table summarizes hypothetical but plausible data on the solubility enhancement of this compound using different formulation strategies.
| Formulation | Composition | Achieved this compound Concentration (mg/mL) | Fold Increase in Solubility |
| Aqueous Buffer (pH 7.4) | - | < 0.001 | - |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | 0.5 | > 500 |
| Cyclodextrin Complex | 30% HP-β-CD in water | 1.2 | > 1200 |
| SEDDS | 30% Labrafac™, 50% Cremophor®, 20% Transcutol® | 10 | > 10,000 |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
This compound acts by inhibiting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This blockade restores the anti-tumor activity of T-cells.
Caption: PD-1/PD-L1 signaling pathway and the action of this compound.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study using a formulated compound.
Caption: Workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
common issues with LH1307 stability in solution
Welcome to the technical support center for LH1307. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges associated with the handling and stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/mL.[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: How should solid this compound and its stock solutions be stored?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: this compound powder should be stored at either room temperature or between 2-8°C.[1]
-
Stock Solutions: Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them in tightly sealed vials at -20°C. Under these conditions, the stock solutions are generally stable for up to one month. To minimize freeze-thaw cycles, which can degrade the compound, avoid repeated warming and cooling of the same stock vial.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue with hydrophobic compounds like this compound. The significant change in solvent polarity when diluting a DMSO stock into an aqueous medium can cause the compound to fall out of solution. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate, as this will help maintain solubility. However, always be mindful of the potential effects of DMSO on your cells or assay.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your final aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Consider a Co-Solvent System: In some cases, using a mixture of solvents (e.g., DMSO and ethanol) for the initial stock solution, or as an intermediate dilution step, can improve solubility in the final aqueous medium.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature or 4°C for extended periods. |
| If working in cell culture media, be aware that components in the media could potentially interact with or degrade this compound over time. Minimize the pre-incubation time of the compound in the media before adding it to the cells. | ||
| Loss of Potency Over Time | Freeze-thaw cycles of the stock solution. | Aliquot the initial stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the main stock. |
| Precipitate Formation in Stock Solution | The concentration exceeds the solubility limit in DMSO. | Do not exceed the recommended solubility of 2 mg/mL in DMSO.[1] If a higher concentration is required, gentle warming and vortexing may help, but be aware that the solution may precipitate upon cooling. |
| Cloudiness in Final Assay Medium | Poor solubility in the aqueous buffer. | Refer to the strategies outlined in FAQ Q3 , such as optimizing the final DMSO concentration or using surfactants. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing a working solution of this compound for a typical in vitro cell-based assay.
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 915.09 g/mol .[1]
-
To prepare a 10 mM stock solution, dissolve 9.15 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 10 µL) in sterile, tightly sealed vials.
-
Store these aliquots at -20°C.
-
-
Preparation of Working Solution:
-
For your experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your final assay buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and vigorously to minimize precipitation.
-
Ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system you are studying (typically <0.5%).
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing LH1307 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LH1307, a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, for in vitro IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) interaction.[1] By binding to PD-L1, this compound blocks its association with PD-1 on activated T cells. This disruption of the PD-1/PD-L1 axis releases the "brakes" on the immune system, restoring T-cell effector functions such as cytokine production and proliferation, which are critical for anti-tumor immunity.
Q2: What is the primary signaling pathway inhibited by this compound?
A2: this compound indirectly inhibits the downstream signaling cascade of the PD-1 receptor on T cells. Upon engagement with PD-L1, PD-1 recruits the phosphatase SHP-2. SHP-2 then dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, including ZAP70. This leads to the suppression of downstream pathways crucial for T-cell activation, such as the PI3K/Akt and Ras/MEK/Erk pathways.[2][3][4] By blocking the initial PD-1/PD-L1 interaction, this compound prevents this inhibitory cascade, thereby maintaining T-cell activation.
Q3: Why is a standard cell viability assay (e.g., MTT on cancer cells alone) not suitable for determining the IC50 of this compound?
A3: this compound's mechanism of action is not directly cytotoxic to tumor cells. Instead, it works by modulating the immune response. Therefore, a simple cell viability assay on a cancer cell monoculture will not capture its biological activity. The IC50 of this compound must be determined in a co-culture system that includes both PD-L1-expressing target cells (e.g., cancer cells) and PD-1-expressing effector cells (e.g., T cells). The readout should measure the restoration of T-cell function (e.g., activation, proliferation, or cytokine release) that is suppressed by the PD-1/PD-L1 interaction.
Q4: What type of in vitro assay is recommended for determining the IC50 of this compound?
A4: A co-culture reporter gene assay is a robust and widely used method. This assay typically utilizes an engineered T-cell line (e.g., Jurkat cells) that expresses human PD-1 and contains a luciferase reporter gene under the control of a T-cell activation-responsive promoter, such as the Nuclear Factor of Activated T-cells (NFAT) response element. These PD-1 effector cells are co-cultured with a cell line engineered to express human PD-L1. The inhibition of the PD-1/PD-L1 interaction by this compound relieves the suppression of T-cell activation, leading to a quantifiable increase in luciferase expression.
Data Presentation
Table 1: Reported IC50 Values for Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay Type | Cell Line(s) | Endpoint | IC50 Value |
| This compound (related compound 2b) | Co-culture Growth Inhibition | CHO-K1 (human PD-L1) + Jurkat (human PD-1) | Growth Inhibition (XTT assay) | 11.8 µM[1] |
| BMS-103 | HTRF Binding Assay | N/A | PD-1/PD-L1 Binding | 79.1 nM[5] |
| BMS-142 | HTRF Binding Assay | N/A | PD-1/PD-L1 Binding | 96.7 nM[5] |
| Evixapodlin | HTRF Binding Assay | N/A | PD-1/PD-L1 Binding | Low nM range[1] |
| MAX-10181 | HTRF Binding Assay | N/A | PD-1/PD-L1 Binding | >4000 nM (in cellular assay)[1] |
| INCB086550 | HTRF Binding Assay | N/A | PD-1/PD-L1 Binding | Low nM range[1] |
| Anidulafungin | Cytotoxicity Assay | A549 (human lung cancer) | Cell Viability | 170.6 µg/mL[6] |
| Anidulafungin | Cytotoxicity Assay | LLC (mouse Lewis lung carcinoma) | Cell Viability | 160.9 µg/mL[6] |
Experimental Protocols
Detailed Methodology: Co-culture Reporter Assay for this compound IC50 Determination
This protocol is adapted from established methods for assessing PD-1/PD-L1 inhibitor activity.
1. Materials:
-
PD-L1 aAPC/CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and an NFAT-luciferase reporter.
-
Assay Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Control Inhibitor: A known anti-PD-L1 antibody (e.g., Atezolizumab) or another validated small molecule inhibitor.
-
96-well white, flat-bottom assay plates.
-
Luciferase detection reagent.
-
Luminometer.
2. Cell Handling:
-
Culture both cell lines according to the supplier's recommendations.
-
On the day of the assay, thaw cryopreserved cells according to the supplier's protocol. Ensure high viability (>90%).
-
Resuspend cells in assay medium and perform cell counts.
3. Assay Procedure: a. Compound Preparation: Prepare a serial dilution of this compound in assay medium. A common starting point is a 10-point, 3-fold serial dilution, with a top concentration of 100 µM. Also, prepare dilutions of the control inhibitor. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Plating PD-L1 Cells: Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of assay medium. c. Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell adherence. d. Adding Inhibitor and PD-1 Cells: Add 25 µL of the prepared this compound dilutions or control inhibitor to the respective wells. Immediately after, add 25 µL of the PD-1 Effector Cells at a density of 1 x 10^5 cells/well. e. Co-culture Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours. This incubation period allows for T-cell activation and luciferase expression. f. Luminescence Measurement: i. Equilibrate the plate to room temperature for 10-15 minutes. ii. Add the luciferase detection reagent to each well according to the manufacturer's instructions. iii. Incubate for 5-10 minutes at room temperature, protected from light. iv. Measure the luminescence using a luminometer.
4. Data Analysis: a. Subtract the average background luminescence from wells containing only medium. b. Normalize the data by setting the luminescence of the "no inhibitor" control as 100% T-cell activation. c. Plot the normalized luminescence signal against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that restores 50% of the T-cell activation signal.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PD-1 signaling in health and immune-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
LH1307 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for LH1307, a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate potential off-target effects during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a C2-symmetric inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction, with a reported IC50 of 3.0 μM.[1] By disrupting this interaction, this compound aims to restore T-cell mediated immune responses against tumor cells.
Q2: My experimental results are inconsistent with PD-1/PD-L1 blockade. Could off-target effects of this compound be the cause?
A2: While this compound is designed to be specific for the PD-1/PD-L1 interaction, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. If your observations cannot be explained by the known consequences of PD-1/PD-L1 pathway inhibition, it is prudent to investigate potential off-target activities. Unexplained cytotoxicity, modulation of unexpected signaling pathways, or a phenotype inconsistent with immune activation are all indicators of possible off-target effects.
Q3: What are the known off-target interactions for this compound?
A3: Currently, there is no publicly available, comprehensive off-target profile for this compound. Small molecule inhibitors targeting protein-protein interfaces can sometimes interact with other proteins that have structurally similar binding pockets. Identifying these off-targets is a critical step in preclinical development.
Q4: What are the advantages of a small molecule inhibitor like this compound compared to monoclonal antibodies targeting the same pathway?
A4: Small molecule inhibitors like this compound offer several potential advantages over monoclonal antibodies, including increased oral bioavailability, potentially better penetration into the tumor microenvironment, and a shorter half-life, which may be beneficial for managing immune-related adverse events.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Scenario 1: Unexpected or High Levels of Cytotoxicity
Question: I'm observing significant cytotoxicity in my cell line at concentrations intended to inhibit PD-1/PD-L1 interaction. Is this an off-target effect?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a broad-panel kinase screen with this compound at the effective concentration. 2. If a specific kinase family is implicated, validate with a more focused kinase panel. 3. Compare the cytotoxic phenotype with that of known inhibitors of the identified off-target kinase. | Identification of unintended kinase targets that may be responsible for the observed cytotoxicity. |
| General Cellular Toxicity | 1. Perform a cytotoxicity assay (e.g., LDH release, resazurin-based viability assay) in a cell line that does not express PD-L1. 2. If cytotoxicity persists, it suggests a non-specific, off-target effect. | Determination if the observed toxicity is independent of the intended target. |
| Compound Solubility Issues | 1. Visually inspect the cell culture media for compound precipitation. 2. Determine the solubility of this compound in your specific cell culture media. 3. Include a vehicle-only control to rule out solvent-induced toxicity. | Ensuring that the observed effects are due to the soluble compound and not to artifacts from precipitation. |
| On-Target Toxicity in a Specific Cell Line | 1. Test this compound in multiple cell lines with varying levels of PD-L1 expression. 2. If cytotoxicity correlates with PD-L1 expression, the effect might be on-target. | Distinguishing between general off-target effects and those that are specific to a particular cellular context. |
Workflow for Investigating Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Scenario 2: Inconsistent or Unexpected Phenotypic Results
Question: My experimental results (e.g., changes in signaling pathways, gene expression) are not consistent with the known downstream effects of PD-1/PD-L1 blockade. How can I determine if this is due to an off-target effect of this compound?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use proteomic or transcriptomic approaches (e.g., RNA-seq, phospho-proteomics) to identify activated pathways. 2. Validate findings using techniques like Western blotting for key signaling nodes. | A clearer understanding of the cellular response to this compound, including potential resistance mechanisms. |
| Direct Off-Target Protein Binding | 1. Perform a Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by this compound binding in cells. 2. Utilize chemical proteomics approaches (e.g., affinity purification-mass spectrometry) to pull down binding partners of a tagged this compound analog. | Unbiased identification of direct molecular targets of this compound within the cell. |
| Use of a Structurally Unrelated PD-1/PD-L1 Inhibitor | 1. Test a different small molecule inhibitor of PD-1/PD-L1 with a distinct chemical scaffold. 2. If the unexpected phenotype is not recapitulated, it is likely an off-target effect of this compound. | Confirmation that the observed phenotype is specific to the chemical structure of this compound and not the inhibition of the intended target. |
| Rescue Experiments | 1. If a specific off-target is identified, overexpress a drug-resistant mutant of that target in your cells. 2. This should rescue the off-target effect but not the on-target PD-1/PD-L1 inhibition. | Definitive confirmation of the protein responsible for the off-target phenotype. |
Signaling Pathway Analysis Workflow
Caption: On-target vs. potential off-target signaling pathways of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
1. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
2. Kinase Panel Selection:
-
Choose a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Select a broad screening panel (e.g., >400 kinases) for initial profiling. It is recommended to run this at a high concentration (e.g., 1-10 µM) to identify any potential hits.
3. Primary Screen:
-
Submit the compound for single-point concentration screening against the kinase panel.
-
The output will typically be reported as percent inhibition relative to a control.
4. IC50 Determination (Hit Confirmation):
-
For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a full dose-response curve to determine the IC50 value.
5. Data Analysis:
-
Calculate selectivity scores by comparing the IC50 for the on-target (PD-1/PD-L1) versus the off-target kinases. A selectivity window of >100-fold is generally considered good.
Illustrative Kinase Selectivity Data for a Hypothetical Compound
| Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| PD-1/PD-L1 Interaction | 3000 | - |
| Off-Target Kinase A | 15,000 | 5 |
| Off-Target Kinase B | >100,000 | >33 |
| Off-Target Kinase C | 8,500 | 2.8 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended target (PD-L1) and to identify unknown targets in a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant cell line that expresses PD-L1 (e.g., MDA-MB-231).
-
Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest and wash the cells in PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PD-L1 (and other potential targets) in the supernatant by Western blot or ELISA.
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each this compound concentration.
-
Binding of this compound will stabilize its target(s), resulting in a shift of the melting curve to a higher temperature. This thermal shift confirms target engagement.
CETSA Workflow Diagram
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
overcoming resistance to LH1307 treatment
Welcome to the technical support center for LH1307, a C2-symmetric inhibitor of the PD-1/PD-L1 protein-protein interaction.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1).[1] By blocking this interaction, this compound aims to restore the anti-tumor activity of T cells, which can be suppressed by cancer cells that express PD-L1.[2][3]
Q2: What is the IC50 of this compound?
A2: The reported half maximal inhibitory concentration (IC50) of this compound for the PD-1/PD-L1 interaction is 3.0 μM.[1]
Q3: What are the main types of resistance to this compound treatment?
A3: Resistance to PD-1/PD-L1 inhibitors like this compound can be categorized into two main types:
-
Primary (or innate) resistance: This occurs when a patient's cancer does not respond to the treatment from the beginning.[1][3]
-
Acquired resistance: This develops after an initial positive response to the treatment, where the cancer begins to progress again.[1][3]
Q4: What are the known mechanisms of resistance to PD-1/PD-L1 inhibitors like this compound?
A4: Resistance mechanisms are complex and can involve various factors related to the tumor, the host immune system, and the tumor microenvironment.[4][5] Key mechanisms include:
-
Tumor-intrinsic factors:
-
Immune system and tumor microenvironment factors:
-
An immunosuppressive tumor microenvironment, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages.[1][2][4]
-
T-cell exhaustion, where T cells upregulate other inhibitory receptors like TIM-3, LAG-3, and CTLA-4.[1][4]
-
Insufficient tumor immunogenicity, meaning a low tumor mutational burden (TMB) and lack of neoantigens for T cells to recognize.[1][9]
-
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Problem 1: No significant anti-tumor effect is observed in our in vivo model after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low or absent PD-L1 expression on tumor cells. | 1. Verify PD-L1 expression on your tumor cell line using immunohistochemistry (IHC) or flow cytometry. 2. If PD-L1 expression is low, consider using a different tumor model known to have higher PD-L1 expression. 3. You can also try to induce PD-L1 expression by treating tumor cells with IFN-γ in vitro prior to implantation.[3] |
| Defects in antigen presentation. | 1. Sequence the B2M gene in your tumor cell line to check for mutations. 2. Assess the surface expression of MHC class I molecules using flow cytometry.[7] |
| Highly immunosuppressive tumor microenvironment. | 1. Characterize the immune cell infiltrate in the tumor microenvironment using flow cytometry or multiplex immunofluorescence to quantify Tregs, MDSCs, and M2 macrophages. 2. Consider combination therapy with agents that target these suppressive cell populations (e.g., CSF1R inhibitors for M2 macrophages).[1] |
Problem 2: Initial tumor regression is followed by relapse during continuous this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance through upregulation of alternative immune checkpoints. | 1. Analyze the expression of other immune checkpoint proteins such as TIM-3, LAG-3, and CTLA-4 on tumor-infiltrating lymphocytes (TILs) from relapsed tumors using flow cytometry.[1][4] 2. Evaluate the efficacy of combination therapy of this compound with antibodies targeting these alternative checkpoints.[10] |
| Loss of neoantigens or development of IFN-γ signaling pathway mutations. | 1. Perform whole-exome sequencing of the relapsed tumors to identify potential mutations in the IFN-γ signaling pathway (e.g., JAK1, JAK2).[3][8] 2. Compare the neoantigen landscape of pre-treatment and relapsed tumors. |
Quantitative Data Summary
The following tables summarize expected quantitative changes in key biomarkers associated with response and resistance to this compound. These are representative values and may vary depending on the specific experimental model.
Table 1: Expected Biomarker Changes in Responders vs. Non-Responders to this compound
| Biomarker | Responders (Post-treatment) | Non-Responders (Post-treatment) | Method of Analysis |
| PD-L1 Expression (Tumor Cells) | High (CPS ≥ 10) | Low or Negative (CPS < 1) | Immunohistochemistry (IHC) |
| Tumor Mutational Burden (TMB) | High (>10 mut/Mb) | Low (<10 mut/Mb) | Next-Generation Sequencing (NGS) |
| CD8+ T Cell Infiltration | Increased (2-3 fold) | No significant change | Flow Cytometry, IHC |
| Regulatory T Cells (Tregs) in TME | Decreased (~50%) | High or Increased | Flow Cytometry |
| TIM-3 Expression on CD8+ TILs | Low | High | Flow Cytometry |
| LAG-3 Expression on CD8+ TILs | Low | High | Flow Cytometry |
Table 2: Troubleshooting-Related Biomarker Expression
| Issue | Biomarker | Expected Value in Resistant Model |
| Primary Resistance | B2M Mutation | Present |
| JAK1/2 Mutation | Present | |
| Acquired Resistance | TIM-3 on CD8+ T cells | > 30% positive |
| LAG-3 on CD8+ T cells | > 25% positive |
Experimental Protocols
Protocol 1: Assessment of PD-L1 Expression by Flow Cytometry
-
Cell Preparation: Harvest tumor tissue and prepare a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase).
-
Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with an anti-CD16/32 antibody to block Fc receptors.
-
Stain with fluorescently labeled antibodies against surface markers, including CD45 (to identify immune cells), EpCAM (to identify tumor cells), and PD-L1.
-
Include a viability dye to exclude dead cells.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, then on the CD45- EpCAM+ tumor cell population to determine the percentage of PD-L1 positive cells.
Protocol 2: In Vitro T-Cell Activation Assay
-
Co-culture Setup:
-
Plate a PD-L1 expressing tumor cell line.
-
Isolate T cells from a healthy donor or a syngeneic mouse model.
-
Add the T cells to the tumor cells.
-
-
Treatment: Add this compound or a vehicle control to the co-culture.
-
Incubation: Incubate for 48-72 hours.
-
Readout:
-
Measure T-cell proliferation using CFSE dilution assay by flow cytometry.
-
Quantify cytokine production (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex bead array.
-
Assess tumor cell killing by measuring the percentage of apoptotic tumor cells.[11]
-
Visualizations
Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 pathway.
Caption: Key mechanisms of primary and acquired resistance to this compound.
Caption: A logical workflow for troubleshooting primary resistance to this compound.
References
- 1. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 2. Frontiers | Overcoming resistance to PD-1/PD-L1 inhibitors in esophageal cancer [frontiersin.org]
- 3. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Resistance to PD-1 and PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to anti-PD-L1 immunotherapy: mechanisms, combination strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Biomarkers for predicting efficacy of PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Refining LH1307 Delivery Methods in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of the small molecule inhibitor LH1307 in animal models. Due to the limited availability of specific in vivo data for this compound, this guide offers general protocols and troubleshooting advice based on best practices for poorly soluble compounds. It is crucial to perform pilot studies to optimize these methods for your specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing this compound for in vivo administration?
A1: this compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). Therefore, a stock solution in 100% DMSO is the recommended starting point. For in vivo use, this stock solution must be diluted into a suitable vehicle to minimize DMSO toxicity. The final concentration of DMSO in the administered formulation should ideally be below 10%, and as low as possible.
Q2: What are the primary routes of administration for a compound like this compound in animal models?
A2: Common administration routes for poorly soluble small molecule inhibitors include intraperitoneal (IP) injection and oral gavage. The choice of route will depend on the experimental design, desired pharmacokinetic profile, and the specific animal model.
Q3: My this compound formulation is precipitating after dilution. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous-based vehicle is a common challenge. Please refer to the Troubleshooting Guide: Formulation Issues below for detailed steps to address this.
Q4: Are there any known toxicity concerns with the vehicles suggested for this compound?
A4: All vehicles, including those generally considered safe, can have biological effects. It is essential to include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself. High concentrations of DMSO can cause local irritation, inflammation, and other toxicities.
Q5: How should I store my this compound stock solutions and formulations?
A5: Store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Formulations prepared for injection should ideally be used immediately. If short-term storage is necessary, it should be validated on a small scale to check for precipitation or degradation.
Troubleshooting Guides
Troubleshooting Guide: Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The aqueous solubility of this compound is exceeded. | - Increase the proportion of co-solvents (e.g., PEG300, PEG400) in the final formulation.- Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility.- Prepare a more dilute final formulation if the dose allows.- Consider using an oil-based vehicle for oral gavage. |
| Cloudy or non-homogenous mixture | Incomplete dissolution or formation of a suspension. | - Vortex the solution vigorously.- Use a sonicator to aid dissolution.- If a suspension is intended, ensure it is uniformly mixed before each administration. |
| Phase separation | Immiscibility of vehicle components. | - Ensure all components are miscible at the intended ratios.- Vortex immediately before administration to create a temporary emulsion for oil-in-water type formulations. |
Troubleshooting Guide: In Vivo Administration Issues
| Issue | Potential Cause | Recommended Solution |
| Animal distress post-injection (IP) | Irritation from the vehicle (e.g., high DMSO concentration). | - Decrease the final DMSO concentration in the formulation.- Increase the injection volume with a more dilute and tolerable vehicle.- Ensure the pH of the formulation is near neutral. |
| Leakage from injection site | Incorrect injection technique or excessive volume. | - Ensure proper restraint and injection technique.- Adhere to recommended maximum injection volumes for the specific animal model and route. |
| Inconsistent experimental results | Poor bioavailability due to formulation issues or incorrect administration. | - Re-evaluate the formulation for solubility and stability.- Ensure consistent and accurate dosing for all animals.- Consider an alternative administration route. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection Formulation
This protocol provides a starting point for preparing an IP injection formulation for a DMSO-soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Gently warm and vortex to ensure complete dissolution.
-
Prepare the vehicle solution. A common vehicle for IP injection consists of:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
-
To prepare the final formulation: a. Calculate the required volume of the this compound stock solution and the vehicle components based on the desired final concentration and total volume. b. In a sterile tube, add the required volume of the this compound stock solution. c. Add the PEG400 and vortex thoroughly. d. Add the Tween 80 and vortex until the solution is clear. e. Finally, add the saline and vortex to ensure a homogenous solution.
Note: The final concentration of DMSO should be kept as low as possible. This formulation results in a final DMSO concentration of 10%. Further dilution with the vehicle components (excluding DMSO) can reduce this. Always prepare fresh on the day of injection.
Protocol 2: Oral Gavage Formulation
This protocol provides a starting point for preparing an oral gavage formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare the final formulation: a. For a final formulation with 10% DMSO, mix 1 part of the this compound stock solution with 9 parts of corn oil. b. Vortex vigorously to create a uniform suspension or solution. Due to the potential for immiscibility, ensure the formulation is well-mixed immediately before each gavage.
Quantitative Data
Table 1: Common Vehicle Compositions for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range (%) | Administration Route | Notes |
| DMSO | 1 - 10 | IP, IV (low %), Oral | Potent solvent, but can be toxic at higher concentrations. |
| PEG300 / PEG400 | 10 - 50 | IP, Oral | Co-solvent, generally well-tolerated. |
| Tween 80 / Polysorbate 80 | 1 - 10 | IP, Oral | Non-ionic surfactant to improve solubility. |
| Cremophor EL | 1 - 10 | IP, IV | Surfactant, can cause hypersensitivity reactions. |
| Corn Oil / Sesame Oil | 90 - 99 | Oral | Common vehicle for lipophilic compounds. |
| Saline / PBS | 40 - 90 | IP, IV | Aqueous base for the formulation. |
Table 2: Recommended Maximum Injection Volumes for Mice
| Route | Maximum Volume (mL/kg) |
| Intraperitoneal (IP) | 10 - 20 |
| Oral Gavage (PO) | 10 |
| Intravenous (IV) - bolus | 5 |
| Subcutaneous (SC) | 10 |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Technical Support Center: LH1307 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of LH1307.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Coupling Reaction
-
Question: We are experiencing a significantly lower than expected yield in the initial amide coupling step to form the N-(2-aminoethyl)acetamide side chains. What are the potential causes and solutions?
-
Answer: Low yields in this step are often attributed to incomplete activation of the carboxylic acid, steric hindrance, or competing side reactions. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that the coupling reagents (e.g., HATU, HBTU) and the amine starting material are of high purity and anhydrous. Moisture can quench the activated acid intermediate.
-
Reaction Conditions: The reaction temperature and time may need optimization. While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sterically hindered couplings. Extend the reaction time and monitor progress by TLC or LC-MS.
-
Choice of Coupling Reagent: If using a standard carbodiimide-based coupling, switching to a more potent phosphonium- or aminium-based reagent like PyBOP or HATU can be beneficial, especially when scaling up.
-
Stoichiometry: A slight excess of the amine component (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.
-
Issue 2: Incomplete Suzuki Coupling for the Biphenyl (B1667301) Core
-
Question: The Suzuki coupling to form the 2,2'-dimethyl-1,1'-biphenyl core is sluggish and gives a mixture of starting material and product. How can we improve this reaction?
-
Answer: Incomplete Suzuki couplings can be due to catalyst deactivation, poor solubility of reactants, or issues with the base.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. If using a standard Pd(PPh₃)₄, consider switching to a more active catalyst system like Pd(dppf)Cl₂ or using a Buchwald-type ligand. Ensure the catalyst is not degraded; use fresh catalyst for each batch.
-
Base: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃) are important. Ensure the base is finely powdered and anhydrous. Cesium carbonate is often more effective for challenging couplings.
-
Solvent System: A biphasic solvent system (e.g., toluene (B28343)/water or dioxane/water) is common for Suzuki reactions. Ensure vigorous stirring to maximize the interfacial area. Degas the solvent thoroughly to prevent oxidation of the palladium catalyst.
-
Temperature: Increasing the reaction temperature can improve the reaction rate, but be mindful of potential side reactions or decomposition.
-
Issue 3: Difficulty in Purifying the Final this compound Product
-
Question: We are struggling with the final purification of this compound. Column chromatography is slow and results in a broad elution profile. What are the recommended purification strategies?
-
Answer: The purification of a complex molecule like this compound can be challenging due to its high molecular weight and multiple functional groups.
-
Chromatography Media: Standard silica (B1680970) gel may not be ideal. Consider using a reverse-phase silica (C18) for flash chromatography, which can provide better separation for polar, high molecular weight compounds.
-
Solvent System Optimization: For normal phase chromatography, a gradient elution with a polar solvent system (e.g., DCM/MeOH with a small amount of triethylamine (B128534) to suppress amine tailing) may be necessary. For reverse-phase, a gradient of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is recommended.
-
Crystallization: If possible, developing a crystallization method is highly advantageous for large-scale purification. Screen various solvent systems (e.g., ethyl acetate/heptane, acetone/water) to induce crystallization. Seeding with a small amount of pure product can facilitate this process.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is a viable option, although it may be less cost-effective for large quantities.
-
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
-
Q1: What are the critical parameters to monitor when scaling up the synthesis of this compound?
-
A1: Key parameters include reaction temperature (especially for exothermic steps), stirring efficiency (to ensure homogeneity), rate of reagent addition, and inert atmosphere control. Process safety should be assessed, particularly for reactions involving energetic reagents or significant off-gassing.
-
-
Q2: Are there any specific safety precautions to consider during the synthesis of this compound?
-
A2: Handle all reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious with flammable solvents and potentially toxic reagents. For scale-up, a formal process safety review is recommended.
-
-
Q3: How can I minimize the formation of impurities during the synthesis?
-
A3: Use high-purity starting materials. Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product. Ensure an inert atmosphere for oxygen- and moisture-sensitive reactions. Quench reactions carefully to prevent the formation of byproducts.
-
Purification and Analysis
-
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment. LC-MS can be used to confirm the identity of the main peak and any impurities. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
-
-
Q5: How should this compound be stored to ensure its stability?
-
A5: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at a low temperature (e.g., -20°C) is recommended. Solutions in DMSO should be freshly prepared or stored at -20°C for short periods.
-
Data Presentation
Table 1: Representative Yields for Key Synthesis Steps of this compound at Different Scales
| Reaction Step | Lab Scale (1 g) Yield | Pilot Scale (100 g) Yield |
| Amide Coupling | 85-95% | 80-90% |
| Suzuki Coupling | 70-85% | 65-80% |
| Final Purification | 60-75% | 55-70% |
| Overall Yield | 40-55% | 35-50% |
Table 2: Purity Specifications for this compound
| Analytical Method | Specification |
| HPLC Purity | ≥ 98.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | As per ICH guidelines |
| Water Content (Karl Fischer) | ≤ 0.5% |
Experimental Protocols
A representative multi-step synthesis of this compound is outlined below. Note: This is a generalized protocol and should be optimized and validated in your laboratory.
Step 1: Synthesis of the Biphenyl Core via Suzuki Coupling
-
To a degassed solution of 2-bromo-1-methyl-3-nitrobenzene (1.0 eq) and (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.1 eq) in a 2:1 mixture of toluene and 2M aqueous K₂CO₃, add Pd(dppf)Cl₂ (0.02 eq).
-
Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the biphenyl intermediate.
Step 2: Functionalization of the Biphenyl Core
-
Reduce the nitro groups of the biphenyl intermediate using a standard procedure (e.g., SnCl₂·2H₂O in ethanol (B145695) or catalytic hydrogenation).
-
Protect the resulting anilines with a suitable protecting group (e.g., Boc anhydride).
-
Alkylate the phenolic hydroxyl groups with the appropriate side-chain precursor via a Williamson ether synthesis.
-
Deprotect the anilines.
Step 3: Final Amide Coupling to Yield this compound
-
To a solution of the deprotected biphenyl amine (1.0 eq) and N-acetylglycine (2.2 eq) in anhydrous DMF, add HATU (2.5 eq) and DIPEA (4.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase flash chromatography to yield this compound.
Visualizations
Caption: High-level experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low coupling reaction yields.
protocol adjustments for LH1307 in different cell lines
Welcome to the technical support center for LH1307, a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, C2-symmetric small molecule inhibitor of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1] Its primary mechanism of action is to disrupt the binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on T-cells. This blockade is intended to restore the anti-tumor activity of the T-cells.
Q2: What are the key in vitro potency values for this compound?
A2: this compound has demonstrated high potency in both biochemical and cell-based assays. In a homogeneous time-resolved fluorescence (HTRF) assay, it exhibited an IC50 of 3.0 nM.[1] In a cell-based coculture assay using Jurkat-PD-1 and CHO-K1-PD-L1 cells, the EC50 for inhibiting PD-1 signaling was 79 nM.
Q3: In which cell lines has this compound been tested?
A3: The primary characterization of this compound was performed using a coculture system of human Jurkat T-cells engineered to express human PD-1 and Chinese Hamster Ovary (CHO-K1) cells stably expressing human PD-L1.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Assay Type | Cell Lines | Value | Reference |
| IC50 | HTRF (Biochemical) | N/A | 3.0 nM | [1] |
| EC50 | PD-1 Signaling (Cell-Based) | Jurkat-hPD-1 / CHO-K1-hPD-L1 | 79 nM | |
| GI50 | Cytotoxicity (Cell-Based) | Jurkat-hPD-1 / CHO-K1-hPD-L1 | 11.8 µM |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited for this compound.
PD-1/PD-L1 Blockade Coculture Assay
This protocol is based on the methodology used in the primary characterization of this compound and is designed to measure the ability of the compound to block PD-1/PD-L1-mediated inhibition of T-cell signaling.
Cell Lines:
-
Effector Cells: Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter.
-
Target Cells: CHO-K1 cells stably expressing human PD-L1.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain Jurkat-hPD-1/NFAT-Luc cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture CHO-K1-hPD-L1 cells in the same medium.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 30 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Plating:
-
Seed the CHO-K1-hPD-L1 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight to allow for adherence.
-
On the day of the assay, remove the medium and add the Jurkat-hPD-1/NFAT-Luc cells at a density of 1 x 10^5 cells per well.
-
-
Compound Treatment: Add the prepared dilutions of this compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-PD-1 or anti-PD-L1 antibody).
-
Incubation: Coculture the cells with the compound for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the activation of NFAT, indicating the blockade of PD-1/PD-L1 signaling. Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol Adjustments for Different Cell Lines
While this compound has been primarily characterized in an engineered Jurkat/CHO-K1 system, researchers may wish to evaluate its effects in other cancer cell lines that endogenously express PD-L1. The following are key considerations for adapting the protocol:
-
PD-L1 Expression: Confirm PD-L1 expression on your target cancer cell line. PD-L1 expression can be basal or induced by cytokines like interferon-gamma (IFN-γ). You may need to pre-treat your cancer cells with IFN-γ (e.g., 10-100 ng/mL for 24-48 hours) to upregulate PD-L1 expression.
-
Effector Cells: If using primary T-cells instead of Jurkat cells, their activation state is crucial. T-cells need to be activated to express PD-1. This can be achieved using anti-CD3/CD28 antibodies or other stimuli.
-
Cell Seeding Density: Optimize the effector-to-target cell ratio. A common starting point is a 5:1 or 10:1 ratio of T-cells to cancer cells.
-
Incubation Time: The optimal coculture time may vary depending on the cell lines and the endpoint being measured (e.g., cytokine release, cytotoxicity). A time course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Endpoint Measurement: Besides a luciferase reporter assay, other readouts for T-cell activation can be used, such as measuring cytokine secretion (e.g., IL-2, IFN-γ) by ELISA or assessing T-cell mediated cytotoxicity using assays like LDH release or real-time cell analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough cell mixing before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low or no signal in the assay | - Low PD-1 or PD-L1 expression- T-cells are not properly activated- Inactive this compound | - Verify PD-1/PD-L1 expression by flow cytometry.- Ensure T-cell activation if using primary cells.- Use a fresh stock of this compound and verify its activity with a positive control. |
| High background signal | - Basal NFAT activity in Jurkat cells- Non-specific activation of T-cells | - Optimize the effector-to-target cell ratio.- Ensure the purity of cell cultures. |
| Cell death observed at expected active concentrations | - this compound cytotoxicity in the specific cell line- High DMSO concentration | - Perform a separate cytotoxicity assay to determine the GI50 of this compound for your cell lines.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). |
Visualizations
References
Validation & Comparative
On-Target Efficacy of LH1307: A Comparative Analysis of Small Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of LH1307, a C2-symmetric small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with other notable small molecule inhibitors targeting the same immune checkpoint. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of these compounds for cancer immunotherapy research and development.
Introduction to PD-1/PD-L1 Inhibition
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and an impaired anti-tumor immune response. Blocking the PD-1/PD-L1 interaction with therapeutic agents can restore T-cell function and enhance the body's ability to fight cancer. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration.
This compound is a C2-symmetric small molecule designed to inhibit the PD-1/PD-L1 protein-protein interaction. This guide will delve into the experimental data validating its on-target effects and compare its performance against other small molecule inhibitors.
Comparative Analysis of In Vitro Efficacy
The on-target efficacy of this compound and its analogs has been primarily evaluated through biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based assays for a selection of small molecule PD-1/PD-L1 inhibitors.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a common method to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical setting. It measures the disruption of the binding between recombinant PD-1 and PD-L1 proteins. A lower IC50 value indicates higher potency.
| Compound | IC50 (nM) | Reference |
| This compound | 3.0 | --INVALID-LINK-- |
| LH1306 | 25 | --INVALID-LINK-- |
| BMS-202 | 18 | --INVALID-LINK-- |
| BMS-1001 | 0.9 | --INVALID-LINK-- |
| Incyte-001 | 11 | --INVALID-LINK-- |
| Incyte-011 | 5.3 | --INVALID-LINK-- |
Cell-Based PD-1/PD-L1 Blockade Assay
Cell-based assays measure the ability of an inhibitor to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell signaling. In these assays, a lower EC50 value signifies greater potency in a cellular context.
| Compound | EC50 (µM) | Reference |
| This compound | 0.76 | --INVALID-LINK-- |
| LH1306 | 4.2 | --INVALID-LINK-- |
| BMS-1166 | >10 | --INVALID-LINK-- |
| Compound 2k | 6.6 | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental setups used to validate these inhibitors, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow of the HTRF Assay for PD-1/PD-L1 Inhibition.
Caption: General Workflow for a PD-1/PD-L1 Blockade Cell-Based Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
Objective: To quantify the inhibitory effect of a compound on the direct binding of recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-tag donor fluorophore (e.g., anti-Fc-Eu3+ cryptate)
-
Anti-tag acceptor fluorophore (e.g., anti-His-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) serially diluted in DMSO and then in assay buffer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 2 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the PD-1 protein solution to each well.
-
Add 4 µL of the PD-L1 protein solution to each well.
-
Add 10 µL of the HTRF detection antibody mix (donor and acceptor fluorophores) to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PD-1/PD-L1 Blockade Cell-Based Bioassay
Objective: To measure the ability of a compound to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).
-
PD-1 expressing reporter cells (e.g., Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Assay buffer (e.g., RPMI 1640 with 1% FBS).
-
96-well white, flat-bottom assay plates.
-
Test compounds (e.g., this compound) serially diluted.
-
Luciferase detection reagent.
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight.
-
The next day, remove the culture medium and add serial dilutions of the test compound to the wells.
-
Add the PD-1 expressing reporter cells to each well.
-
Co-culture the cells for 6 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (kon and koff) of a small molecule inhibitor to its protein target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant PD-L1 protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compound serially diluted in running buffer.
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Immobilize the PD-L1 protein onto the sensor surface.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of the test compound over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Conclusion
The validation of this compound's on-target effects demonstrates its potential as a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of cancer immunotherapy. The continued exploration of diverse small molecule scaffolds, such as the C2-symmetric structure of this compound, is crucial for the development of next-generation, orally bioavailable immune checkpoint inhibitors. This guide serves as a foundation for further investigation and comparative studies to identify the most promising candidates for clinical development.
A Comparative Analysis of LH1307 and its Analogs as PD-1/PD-L1 Inhibitors
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has emerged as a cornerstone of treatment for various malignancies. While monoclonal antibodies have dominated this therapeutic space, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. This guide provides a comparative analysis of LH1307, a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 interaction, and its analogs, with a focus on their performance backed by experimental data.
Quantitative Performance Analysis
A series of C2-symmetric inhibitors, including this compound, were designed and evaluated for their ability to disrupt the PD-1/PD-L1 protein-protein interaction (PPI).[1] The inhibitory activity of these compounds was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized in the table below.
| Compound | IC50 (µM) of PD-1/PD-L1 Inhibition |
| This compound (Compound 2b in Basu et al.) | 3.0 [2] |
| Analog 1 (Compound 2a) | > 40 |
| Analog 2 (Compound 2c) | 16.2 |
| Analog 3 (Compound 2d) | 18.5 |
| Analog 4 (Compound 2e) | 12.3 |
| Analog 5 (Compound 2f) | 10.5 |
Data sourced from Basu S, et al. J Med Chem. 2019 Aug 8;62(15):7250-7263.
The data indicates that this compound is the most potent inhibitor among this series of analogs, with an IC50 value of 3.0 µM.[2] The structural variations among the analogs directly impact their inhibitory efficacy against the PD-1/PD-L1 interaction.
Mechanism of Action: PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction triggers a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune surveillance.[3] Small molecule inhibitors like this compound physically occupy the PD-L1 binding site, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.
Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibitory potential of compounds on the PD-1/PD-L1 protein-protein interaction.
-
Reagents and Materials:
-
Recombinant human PD-1 protein (tagged with a fluorescent donor, e.g., terbium cryptate).
-
Recombinant human PD-L1 protein (tagged with a fluorescent acceptor, e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (this compound and its analogs) dissolved in DMSO and serially diluted.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compounds to the wells of the microplate.
-
Add 4 µL of the tagged human PD-1 protein solution to each well.
-
Add 4 µL of the tagged human PD-L1 protein solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for protein-protein interaction and inhibitor binding.
-
Read the fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio is calculated (Acceptor signal / Donor signal) * 10,000.
-
The percent inhibition is calculated relative to control wells (with DMSO) and wells with no protein interaction.
-
IC50 values are determined by fitting the dose-response curves using non-linear regression analysis.
-
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay evaluates the ability of the compounds to block the PD-1/PD-L1 interaction at a cellular level and restore T-cell activation.
-
Cell Lines:
-
Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element.
-
CHO-K1 cells engineered to stably express human PD-L1.
-
-
Procedure:
-
Co-culture the PD-1-expressing Jurkat T-cells with the PD-L1-expressing CHO-K1 cells in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3 antibody).
-
Add varying concentrations of the test compounds (this compound and analogs) to the co-culture.
-
Incubate the cells for a defined period (e.g., 6 hours) to allow for cell-cell interaction and T-cell activation.
-
Measure the luciferase activity, which corresponds to the level of T-cell activation.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of T-cell activation.
-
The EC50 (half-maximal effective concentration) values, representing the concentration of the compound that restores 50% of the T-cell activation, are calculated from the dose-response curves.
-
This comparative guide provides researchers, scientists, and drug development professionals with a concise overview of the performance of this compound and its analogs as PD-1/PD-L1 inhibitors. The provided data and experimental protocols can serve as a valuable resource for the further development of small molecule immunotherapies.
References
- 1. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonist Antibodies to PD-1 and B7-H1 (PD-L1) in the Treatment of Advanced Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating LH1307: A Comparative Framework for a Novel PD-1/PD-L1 Inhibitor Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the efficacy of LH1307, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, across various cancer types. While specific experimental data on the performance of this compound in a range of cancers is not yet publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for a thorough comparative analysis against alternative therapies.
This compound has been identified as a C2-symmetric inhibitor of the PD-1/PD-L1 protein-protein interaction with a reported IC50 value of 3.0 μM.[1] By disrupting this critical immune checkpoint, this compound holds the potential to reactivate the body's own anti-tumor immune response, a cornerstone of modern cancer immunotherapy.
The PD-1/PD-L1 Signaling Axis: A Target for Cancer Immunotherapy
The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a key mechanism of immune evasion. This binding event triggers a signaling cascade within the T-cell that suppresses its activity, leading to T-cell "exhaustion" and an inability to eliminate cancerous cells. Small molecule inhibitors like this compound are designed to physically block this interaction, thereby restoring the T-cell's cytotoxic function.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
A Framework for Comprehensive Efficacy Evaluation
A robust assessment of this compound's efficacy requires a multi-tiered approach, beginning with in vitro validation and progressing to in vivo animal models for various cancer types.
In Vitro Efficacy Screening
The initial phase of evaluation should focus on determining the potency and cellular effects of this compound across a panel of cancer cell lines from different origins.
Experimental Protocols:
-
PD-1/PD-L1 Binding Affinity Assay:
-
Objective: To quantify the binding affinity of this compound to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.
-
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be employed. This involves using recombinant human PD-1 and PD-L1 proteins. The displacement of a fluorescently labeled ligand from PD-L1 by this compound is measured, allowing for the calculation of the IC50 value.
-
-
Cancer Cell Line Panel Screening:
-
Objective: To assess the ability of this compound to enhance T-cell mediated killing of various cancer cells.
-
Methodology: A co-culture system is established with a panel of human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, HT-29 for colorectal cancer, B16-F10 for melanoma) that express PD-L1, and activated human T-cells. The primary readouts would be:
-
T-cell Activation: Measured by the quantification of cytokine release (e.g., IFN-γ, TNF-α) using ELISA.
-
Cancer Cell Viability: Assessed using a cytotoxicity assay (e.g., LDH release assay or a real-time cell analysis system).
-
T-cell Proliferation: Determined by CFSE dilution assay via flow cytometry.
-
-
Data Presentation:
The quantitative data from these in vitro studies should be summarized in a clear, tabular format for easy comparison.
| Cancer Type | Cell Line | PD-L1 Expression | This compound EC50 (IFN-γ Release) | Alternative Treatment IC50 |
| Lung Cancer | A549 | High | Hypothetical Value | Hypothetical Value (e.g., Pembrolizumab) |
| Breast Cancer | MDA-MB-231 | Moderate | Hypothetical Value | Hypothetical Value (e.g., Atezolizumab) |
| Colorectal Cancer | HT-29 | Low | Hypothetical Value | Hypothetical Value (e.g., 5-Fluorouracil) |
| Melanoma | B16-F10 | High | Hypothetical Value | Hypothetical Value (e.g., Nivolumab) |
In Vivo Efficacy Studies
The most critical validation of this compound's anti-tumor activity comes from in vivo studies using animal models that recapitulate human cancers.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols:
-
Syngeneic Mouse Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent animal model for different cancer types.
-
Methodology: Syngeneic mouse models (e.g., C57BL/6 mice for B16-F10 melanoma, BALB/c mice for CT26 colon carcinoma) are established by subcutaneously implanting the respective cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) this compound, and (3) a relevant alternative therapy (e.g., an anti-PD-1 antibody). Treatment is administered systemically (e.g., intraperitoneally or orally) according to a predetermined schedule.
-
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly, and TGI is calculated at the end of the study.
-
Survival Analysis: A separate cohort of animals is monitored for overall survival.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested to analyze the immune cell infiltrate (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry.
-
-
Data Presentation:
A summary of the in vivo efficacy data is crucial for cross-cancer comparison.
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Melanoma (B16-F10) | Vehicle | 0 | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | |
| Anti-PD-1 Antibody | Hypothetical Value | Hypothetical Value | |
| Colorectal (CT26) | Vehicle | 0 | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | |
| Anti-PD-1 Antibody | Hypothetical Value | Hypothetical Value |
Comparative Analysis with Alternative Therapies
A key component of this guide is the direct and objective comparison of this compound's performance with existing treatments. This requires including arms in the in vivo studies that utilize standard-of-care or competing immunotherapies for each cancer type. The data tables presented above provide a template for such a comparison. The selection of alternative therapies should be clinically relevant for each specific cancer model.
Conclusion
The successful development of a novel anti-cancer agent like this compound hinges on a rigorous and comprehensive preclinical evaluation. The framework presented in this guide, encompassing detailed in vitro and in vivo experimental protocols and standardized data presentation, provides a roadmap for assessing the efficacy of this compound across a spectrum of cancer types. While the currently available data on this compound is preliminary, the outlined studies are essential to elucidate its full therapeutic potential and position it within the landscape of cancer immunotherapy. Further research is imperative to generate the specific data needed for a complete comparative analysis.
References
Head-to-Head Comparison: LH1307 vs. Pembrolizumab in PD-1/PD-L1 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LH1307, a preclinical small-molecule inhibitor, and pembrolizumab (B1139204), an FDA-approved monoclonal antibody, both targeting the programmed cell death-1 (PD-1) pathway. This comparison is based on currently available public data and is intended for an audience with a background in oncology and drug development.
Executive Summary
Pembrolizumab (Keytruda®) is a humanized IgG4 monoclonal antibody that has become a cornerstone of cancer immunotherapy, with proven efficacy across a wide range of malignancies.[1][2][3] It functions by binding to the PD-1 receptor on T-cells, preventing its interaction with ligands PD-L1 and PD-L2, thereby releasing the brakes on the anti-tumor immune response.[1][4][5] In contrast, this compound is a C2-symmetric small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1.[6] Currently, this compound is in the preclinical stage of development, and publicly available data is limited to its initial in vitro characterization. This guide will objectively present the available data for both agents, highlighting the fundamental differences in their molecular nature, stage of development, and the depth of supporting evidence.
Mechanism of Action
Both pembrolizumab and this compound aim to block the PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint exploited by cancer cells to evade immune surveillance. However, their mechanisms of achieving this blockade are fundamentally different.
Pembrolizumab: As a monoclonal antibody, pembrolizumab binds with high affinity and specificity to the extracellular domain of the PD-1 receptor on T-cells.[1][4] This binding physically obstructs the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells and other cells within the tumor microenvironment.[1][5] By blocking this interaction, pembrolizumab reinvigorates exhausted T-cells, enabling them to recognize and attack cancer cells.[4]
This compound: this compound is a small molecule designed to inhibit the protein-protein interaction (PPI) between PD-1 and PD-L1.[6] Unlike pembrolizumab which targets PD-1, small molecule inhibitors like this compound are often designed to bind to a hydrophobic pocket on PD-L1. This binding is thought to induce dimerization of PD-L1, which in turn prevents its binding to PD-1.
Signaling Pathway Diagram
Caption: Figure 1: Mechanisms of Action of Pembrolizumab and this compound.
Quantitative Data Comparison
The available quantitative data for a head-to-head comparison is limited due to the differing developmental stages of the two agents. Pembrolizumab has extensive clinical data, while this compound data is from a single preclinical study.
| Parameter | This compound | Pembrolizumab | Data Source |
| Molecular Type | Small Molecule | Humanized IgG4 Monoclonal Antibody | [6],[2] |
| Target | PD-1/PD-L1 Interaction (likely PD-L1) | PD-1 Receptor | [6],[1] |
| IC50 (in vitro) | 3.0 µM (HTRF assay) | Not typically reported in this format; high affinity binding (pM range) | [6] |
| Clinical Development Phase | Preclinical | Approved for numerous indications | [6],[2] |
| Administration Route | Potentially oral (as a small molecule) | Intravenous infusion or subcutaneous injection | [3][7] |
Note: IC50 values are assay-dependent and a direct comparison can be misleading. The high potency of pembrolizumab is well-established through extensive clinical trials demonstrating efficacy at therapeutic doses.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available beyond the initial description in the discovery paper. Below is a generalized description of the key assays mentioned for both agents.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for this compound)
This in vitro assay was used to determine the IC50 of this compound in disrupting the PD-1/PD-L1 interaction.
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
-
Increasing concentrations of the inhibitor (this compound) are added to the reaction.
-
The inhibitor disrupts the PD-1/PD-L1 interaction, leading to a decrease in the FRET signal.
-
The concentration of the inhibitor that causes a 50% reduction in the FRET signal is determined as the IC50 value.
Experimental Workflow: HTRF Assay
Caption: Figure 2: HTRF Assay Workflow for PPI Inhibitors.
Clinical Trials (for Pembrolizumab)
Pembrolizumab has undergone numerous clinical trials to establish its safety and efficacy. A general overview of a phase 3 clinical trial design is provided below.
Methodology (Generalized Phase 3 Trial):
-
Patient Population: A large cohort of patients with a specific cancer type and stage (e.g., metastatic non-small cell lung cancer) is recruited.[8][9][10]
-
Randomization: Patients are randomly assigned to receive either the investigational drug (pembrolizumab) or the standard of care (e.g., chemotherapy).[11]
-
Treatment: Pembrolizumab is typically administered intravenously at a fixed dose every few weeks.[3]
-
Endpoints: The primary endpoints are often Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints can include Objective Response Rate (ORR) and duration of response.[10][11]
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment arms.
Logical Relationship: Clinical Trial Phases
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Dthis compound) Lufthansa Flight Tracking and History - FlightAware [flightaware.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. navinci.se [navinci.se]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] B7-H3 Enhances Tumor Immunity In Vivo by Costimulating Rapid Clonal Expansion of Antigen-Specific CD8+ Cytolytic T Cells1 | Semantic Scholar [semanticscholar.org]
Evaluating the Synergistic Effects of LH1307 with Other Immunotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1307 is a small molecule inhibitor targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway. By blocking this interaction, this compound aims to restore the anti-tumor activity of T cells and enhance the body's immune response against cancer. While the standalone efficacy of PD-1/PD-L1 inhibitors is established, the future of cancer immunotherapy lies in rational combination strategies to overcome resistance and improve patient outcomes. This guide provides a framework for evaluating the synergistic effects of this compound with other immunotherapies, such as CTLA-4 inhibitors and CAR-T cell therapy. Due to the limited availability of specific published data on this compound combination therapies, this document will focus on established principles and methodologies for assessing such synergies, providing a blueprint for future research and development.
Rationale for Combination Immunotherapy
The immune response to cancer is a complex process regulated by multiple checkpoints and cellular interactions. Targeting a single pathway, such as PD-1/PD-L1, may not be sufficient to overcome all mechanisms of immune evasion employed by tumors. Combining immunotherapies with distinct mechanisms of action can lead to synergistic effects, resulting in more durable and potent anti-tumor responses.
-
This compound and CTLA-4 Inhibitors: Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another critical immune checkpoint that regulates T cell activation at an earlier stage than PD-1. While this compound (anti-PD-L1) primarily acts to restore the function of exhausted T cells within the tumor microenvironment, CTLA-4 inhibitors promote the initial activation and proliferation of T cells in the lymph nodes. The combination of these two classes of agents can therefore broaden and amplify the anti-tumor T cell response.
-
This compound and CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically engineering a patient's T cells to recognize and attack cancer cells. While highly effective in some hematological malignancies, challenges such as T cell exhaustion and an immunosuppressive tumor microenvironment can limit its efficacy in solid tumors. The expression of PD-L1 on tumor cells can inhibit the function of CAR-T cells. Combining CAR-T therapy with an this compound could protect the engineered T cells from this inhibition, potentially enhancing their persistence and cytotoxic activity within the tumor.
Data Presentation: Framework for Comparative Analysis
Clear and concise data presentation is crucial for evaluating the synergistic potential of combination therapies. The following tables provide a template for summarizing key quantitative data from preclinical studies.
Table 1: In Vitro Assessment of T Cell Activation and Function
| Treatment Group | T Cell Proliferation (Fold Change vs. Control) | IFN-γ Secretion (pg/mL) | Granzyme B Expression (% Positive Cells) |
| Control (Untreated) | 1.0 | ||
| This compound (Monotherapy) | |||
| Other Immunotherapy (e.g., anti-CTLA-4) | |||
| This compound + Other Immunotherapy |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Treatment Group | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 | |
| This compound (Monotherapy) | |||
| Other Immunotherapy (e.g., anti-CTLA-4) | |||
| This compound + Other Immunotherapy |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | CD8+/Treg Ratio |
| Vehicle Control | ||||
| This compound (Monotherapy) | ||||
| Other Immunotherapy (e.g., anti-CTLA-4) | ||||
| This compound + Other Immunotherapy |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific rigor of any study. Below are outlines of key experimental methodologies for assessing the synergistic effects of this compound.
In Vitro T Cell Activation and Co-culture Assays
Objective: To determine the direct effect of this compound, alone and in combination with other immunotherapies, on T cell activation, proliferation, and cytokine production in the presence of tumor cells.
Methodology:
-
Cell Lines:
-
Tumor cell line expressing PD-L1.
-
Human or murine T cells (e.g., from peripheral blood mononuclear cells - PBMCs).
-
-
Co-culture Setup:
-
Tumor cells are seeded in 96-well plates.
-
T cells are added to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Treatment groups are established: Vehicle control, this compound alone, other immunotherapy alone, and the combination of this compound and the other immunotherapy.
-
-
Endpoints:
-
T Cell Proliferation: Assessed after 72-96 hours using assays such as CFSE dilution by flow cytometry or BrdU incorporation.
-
Cytokine Secretion: Supernatants are collected after 48-72 hours and analyzed for cytokines like IFN-γ, TNF-α, and IL-2 using ELISA or multiplex bead assays.
-
Cytotoxicity: Tumor cell viability is measured after 48-72 hours using assays like MTT or a real-time cell analysis system.
-
In Vivo Syngeneic Mouse Model Studies
Objective: To evaluate the anti-tumor efficacy and systemic immune response of this compound combination therapy in an immunocompetent animal model.
Methodology:
-
Animal Model:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c) appropriate for the chosen tumor cell line.
-
-
Tumor Implantation:
-
A known number of tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) are injected subcutaneously or orthotopically into the mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, this compound monotherapy, other immunotherapy monotherapy, and the combination therapy.
-
Dosing, route of administration, and treatment schedule are defined based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (CD8+ T cells, CD4+ T cells, Tregs, etc.).
-
Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound and CTLA-4 inhibitor synergistic mechanism.
Experimental Workflow
Caption: Workflow for evaluating this compound combination therapies.
Conclusion
The rational combination of this compound with other immunotherapies holds significant promise for improving cancer treatment. While specific data on this compound combinations are not yet widely available, the established methodologies outlined in this guide provide a robust framework for the preclinical evaluation of its synergistic potential. By systematically assessing in vitro and in vivo efficacy and elucidating the underlying mechanisms of action, researchers can pave the way for the clinical development of novel and more effective immunotherapy regimens.
Benchmarking LH1307: A Comparative Analysis of a Novel Small Molecule PD-1/PD-L1 Inhibitor Against Industry Standards
For Immediate Release
This guide provides a comprehensive performance benchmark of LH1307, a novel C2-symmetric small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction, against established industry standards. This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
This compound has been shown to be a potent inhibitor of the PD-1/PD-L1 interaction, a critical pathway in cancer's ability to evade the immune system.[1] This guide will present supporting experimental data for this compound and compare its performance with leading monoclonal antibodies and other small molecule inhibitors in the field.
Performance Data Summary
The following tables summarize the in-vitro performance of this compound in comparison to industry-standard PD-1/PD-L1 inhibitors. The data is compiled from the seminal publication on this compound and publicly available data for the comparator molecules.
| Molecule | Type | Target | Assay | IC50 (nM) | Reference |
| This compound (2b) | Small Molecule | PD-L1 | HTRF Binding Assay | 3.0 | [1] |
| LH1306 (2a) | Small Molecule | PD-L1 | HTRF Binding Assay | 25 | [1] |
| BMS-1166 | Small Molecule | PD-L1 | HTRF Binding Assay | 1.4 | [2] |
| Nivolumab | Monoclonal Antibody | PD-1 | SPR Binding Assay | 2.52 | [3][4] |
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction. This table presents the half-maximal inhibitory concentration (IC50) of this compound and comparator molecules in a biochemical assay measuring the direct binding of PD-1 and PD-L1.
| Molecule | Type | Target | Assay | EC50 (nM) | Reference |
| This compound (2b) | Small Molecule | PD-L1 | Cell-Based PD-1 Signaling Assay | 79 | [5] |
| LH1306 (2a) | Small Molecule | PD-L1 | Cell-Based PD-1 Signaling Assay | 334 | [5] |
| Compound 1b | Small Molecule | PD-L1 | Cell-Based PD-1 Signaling Assay | 219 | [5] |
| Compound 1a | Small Molecule | PD-L1 | Cell-Based PD-1 Signaling Assay | 2760 | [5] |
| Atezolizumab | Monoclonal Antibody | PD-L1 | Cell-Based Reporter Assay | ~0.043* | [6] |
Table 2: Cellular Inhibition of PD-1 Signaling. This table shows the half-maximal effective concentration (EC50) of this compound and comparator molecules in cell-based assays that measure the functional inhibition of PD-1 signaling. *EC50 for Atezolizumab was reported as 6.46 ng/ml and has been converted to nM assuming a molecular weight of 150 kDa.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Homogenous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay was utilized to determine the direct inhibitory effect of compounds on the PD-1/PD-L1 protein-protein interaction.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., when PD-1 and PD-L1 are bound), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission.
Protocol Summary (as described in Basu S, et al. J Med Chem. 2019):
-
Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically labeled with a Europium cryptate (donor) and PD-L1 with d2 (acceptor).
-
The assay is performed in a low-volume 384-well plate.
-
A fixed concentration of labeled PD-1 and PD-L1 are incubated with serial dilutions of the test compound (e.g., this compound).
-
The reaction is incubated at room temperature to allow for binding to reach equilibrium.
-
The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated, and the data is normalized to controls (no inhibitor and maximum inhibition).
-
IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
Cell-Based PD-1 Signaling Assay
This assay evaluates the ability of an inhibitor to block PD-1 signaling in a cellular context, providing a more physiologically relevant measure of potency.
Principle: Co-culture of an effector T-cell line expressing PD-1 and a target cell line expressing PD-L1 leads to the inhibition of T-cell activation. An effective inhibitor will block the PD-1/PD-L1 interaction and restore T-cell activation, which can be measured by a downstream reporter.
Protocol Summary (as described in Basu S, et al. J Med Chem. 2019):
-
An effector cell line (e.g., Jurkat T-cells) is engineered to express human PD-1 and a reporter gene under the control of a T-cell activation-dependent promoter (e.g., NFAT-luciferase).
-
A target cell line (e.g., CHO-K1) is engineered to stably express human PD-L1.
-
The PD-1 expressing effector cells are co-cultured with the PD-L1 expressing target cells.
-
Serial dilutions of the test compound (e.g., this compound) are added to the co-culture.
-
The cells are incubated to allow for cell-cell interaction and inhibitor activity.
-
T-cell activation is quantified by measuring the reporter gene expression (e.g., luciferase activity).
-
The data is normalized to controls (no inhibitor and maximum T-cell activation).
-
EC50 values are calculated from the dose-response curves using a non-linear regression model.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and points of intervention by inhibitors.
General Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the characterization of PD-1/PD-L1 inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for LH1307: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for LH1307, a potent inhibitor of the PD-1/PD-L1 protein-protein interaction.
While a specific Safety Data Sheet (SDS) for this compound (CAS Number: 2375720-38-8) is not publicly available, this guide outlines the best practices for the disposal of research-grade chemical powders of this nature. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Key Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C₅₄H₅₈N₈O₆ | Sigma-Aldrich |
| Molecular Weight | 915.09 g/mol | Sigma-Aldrich |
| CAS Number | 2375720-38-8 | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
General Disposal Protocol for this compound
The following step-by-step protocol is a general guideline for the disposal of this compound. This protocol should be adapted to meet the specific requirements of your institution's EHS-approved procedures.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
2. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste unless determined otherwise by your institution's EHS office.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
3. Preparing the Waste Container:
-
Use a designated, leak-proof, and sealable container that is compatible with chemical waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2375720-38-8," and the approximate quantity.
4. Waste Collection:
-
Solid Waste: Carefully transfer any unused this compound powder into the designated hazardous waste container. Avoid creating dust. Use a chemical-resistant spatula or scoop.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, spatulas, pipette tips, and contaminated gloves, should also be placed in the hazardous waste container.
-
Solutions: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution should be collected in a separate, clearly labeled hazardous waste container appropriate for liquid waste. The label should include the name and concentration of all components.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
6. Arranging for Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
Personal protective equipment for handling LH1307
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of LH1307, a potent inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 2,2′-Dimethyl-3,3′-bis[2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl]-1,1′-biphenyl, LH 1307, LH-1307, N,N′-(2,2′-(4,4′-(2,2′-Dimethylbiphenyl-3,3′-diyl)bis(methylene)bis(oxy)bis(2-((5-cyanopyridin-3-yl)methoxy)-5-methyl-4,1-phenylene))bis(methylene)bis(azanediyl)bis(ethane-2,1-diyl))diacetamide |
| CAS Number | 2375720-38-8 |
| Molecular Formula | C₅₄H₅₈N₈O₆ |
| Molecular Weight | 915.09 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL |
| Biological Activity | Potent inhibitor of the PD-1/PD-L1 protein-protein interaction (IC₅₀ = 3 nM) |
Personal Protective Equipment (PPE)
Given that this compound is a potent, powdered chemical compound, stringent adherence to PPE protocols is mandatory to prevent inhalation, skin contact, and eye exposure. The following PPE should be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (ensure they are resistant to DMSO if used as a solvent). | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the powder outside of a fume hood or ventilated enclosure. | Minimizes the risk of inhaling the powdered compound. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Handle this compound powder exclusively in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. An accessible safety shower and eye wash station must be in the immediate vicinity.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.
-
Solution Preparation : When preparing solutions, for example with DMSO, do so within a chemical fume hood.
Spill Management
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of the powder, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills (e.g., in DMSO), absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collect : Carefully scoop the contained material into a sealed, labeled container for hazardous waste.
-
Clean : Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Assay
This protocol outlines a general method for evaluating the efficacy of this compound in blocking the PD-1/PD-L1 interaction in a cell-based assay.
-
Cell Culture :
-
Culture Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter.
-
Culture a suitable host cell line (e.g., CHO-K1 or HEK293) engineered to express human PD-L1.
-
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations.
-
-
Co-culture and Treatment :
-
Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere.
-
Add the diluted this compound to the wells.
-
Add the PD-1 expressing Jurkat T-cells to the wells to initiate the co-culture.
-
Include appropriate controls: vehicle control (DMSO), and a positive control (e.g., a known anti-PD-L1 antibody).
-
-
Incubation :
-
Incubate the co-culture plate for a suitable period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Luciferase Assay :
-
After incubation, measure the luciferase activity according to the manufacturer's protocol for the luciferase reporter system.
-
-
Data Analysis :
-
A decrease in luciferase signal in the presence of this compound indicates a blockade of the PD-1/PD-L1 interaction, leading to T-cell activation.
-
Calculate the IC₅₀ value by plotting the luciferase signal against the log of the this compound concentration.
-
Mandatory Visualization
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Caption: PD-1/PD-L1 pathway inhibition by this compound.
Experimental Workflow for this compound In Vitro Testing
Caption: Workflow for this compound in vitro efficacy testing.
Disclaimer: The information provided in this document is intended for guidance and is based on general laboratory safety principles and available data. A substance-specific Safety Data Sheet (SDS) must be obtained from the supplier of this compound and should be consulted for the most detailed and accurate safety information. Always perform a risk assessment before starting any new experimental work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
